Product packaging for Pentamethylbenzaldehyde(Cat. No.:CAS No. 17432-38-1)

Pentamethylbenzaldehyde

Cat. No.: B097405
CAS No.: 17432-38-1
M. Wt: 176.25 g/mol
InChI Key: RWOZGGOKRKSHKN-UHFFFAOYSA-N
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Description

Pentamethylbenzaldehyde is a valuable building block in organic synthesis, belonging to the class of carbonyl compounds and organic building blocks. Its primary research value is in antifungal and chemosensitization studies. Research indicates that benzaldehyde derivatives function as redox-active compounds that disrupt cellular antioxidation systems in fungi. They target components like superoxide dismutases (SODs) and glutathione reductase, leading to the destabilization of cellular redox homeostasis and inhibition of fungal growth. As chemosensitizing agents, these compounds can enhance the efficacy of conventional antifungal drugs, such as mitochondrial respiration inhibitors, helping to overcome drug tolerance and reduce the required dosage of primary agents. This makes this compound a compound of interest for developing new strategies to control fungal pathogens.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B097405 Pentamethylbenzaldehyde CAS No. 17432-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5,6-pentamethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOZGGOKRKSHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294841
Record name Pentamethylbenzaldehyde
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17432-38-1
Record name 17432-38-1
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Record name Pentamethylbenzaldehyde
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Record name Pentamethylbenzaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to Pentamethylbenzaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of pentamethylbenzaldehyde. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

This compound, systematically named 2,3,4,5,6-pentamethylbenzaldehyde, is an aromatic aldehyde characterized by a benzene ring fully substituted with five methyl groups and one formyl group. Its properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2,3,4,5,6-pentamethylbenzaldehyde[1][2]
CAS Number 17432-38-1[1]
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol [1]
Appearance Light yellow to beige crystalline powder, crystals, or flakes
Melting Point 145-152 °C
Boiling Point 144 °C at 6 mmHg
Solubility Soluble in toluene

Molecular Structure and Spectroscopic Data

Computed Structural Data

The following table presents computed bond lengths and angles for this compound. Disclaimer: These values are derived from computational models and have not been experimentally verified by X-ray crystallography.

ParameterValue (Computed)
C=O Bond Length ~1.22 Å
C-C (Aromatic) Bond Length ~1.40 Å
C-CHO Bond Length ~1.48 Å
C-C-C (Ring) Angle ~120°
C-C=O Angle ~121°
Spectroscopic Profile

Spectroscopic analysis is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A strong absorption is observed for the carbonyl (C=O) stretch, typically in the range of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde. The aldehydic C-H stretch appears as two distinct peaks around 2720 cm⁻¹ and 2820 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum shows a singlet for the aldehyde proton (CHO) typically in the downfield region (around 10 ppm). The methyl protons will appear as singlets in the aromatic region, with their exact chemical shifts influenced by their position on the ring.

  • ¹³C NMR: The carbonyl carbon gives a characteristic signal in the downfield region (around 190 ppm). The aromatic carbons and the methyl carbons will also show distinct signals.

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 176, corresponding to its molecular weight.

Experimental Protocols

Synthesis of this compound via Gattermann-Koch Reaction (Adapted Protocol)

The Gattermann-Koch reaction is a suitable method for the formylation of pentamethylbenzene to yield this compound. The following is an adapted protocol based on the synthesis of structurally similar compounds.

Materials:

  • Pentamethylbenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Cuprous Chloride (CuCl)

  • Carbon Monoxide (CO) gas

  • Hydrogen Chloride (HCl) gas

  • Anhydrous, non-polar solvent (e.g., dichloromethane or carbon disulfide)

  • Ice

  • Diethyl ether or dichloromethane for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas outlet/scrubber is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst and Substrate Addition: To the flask, add anhydrous aluminum chloride (1.2 eq.) and a catalytic amount of cuprous chloride (0.1 eq.).

  • Solvent and Substrate Introduction: Cool the flask to 0-10 °C in an ice bath. Add the anhydrous solvent, followed by the slow addition of pentamethylbenzene (1.0 eq.) with continuous stirring.

  • Gassing: Introduce a steady stream of a mixture of carbon monoxide and hydrogen chloride gas into the reaction mixture while maintaining the temperature and vigorous stirring. The reaction is typically conducted at or slightly above atmospheric pressure.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (typically between 0 °C and room temperature) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Quenching: Once the reaction is complete, cautiously pour the reaction mixture over a large volume of crushed ice containing some concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or dichloromethane.

    • Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Gattermann_Koch_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask_Setup Flame-dried 3-neck flask under inert atmosphere Catalyst_Substrate Add AlCl3, CuCl, and Pentamethylbenzene in solvent at 0-10 °C Flask_Setup->Catalyst_Substrate Gassing Introduce CO and HCl gas Catalyst_Substrate->Gassing Stirring Stir for several hours, monitor by TLC/GC Gassing->Stirring Quench Pour onto ice/HCl Stirring->Quench Extract Extract with ether/DCM Quench->Extract Wash Wash with H2O, NaHCO3, brine Extract->Wash Dry_Concentrate Dry and evaporate solvent Wash->Dry_Concentrate Purify Recrystallization or Column Chromatography Dry_Concentrate->Purify

Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup (Typical for a 400 MHz spectrometer):

    • Tune and shim the spectrometer for the specific sample.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if soluble in a volatile solvent). For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for aromatic aldehydes.

Characterization_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Start Purified this compound NMR_Prep Dissolve in CDCl3 Start->NMR_Prep IR_Prep Prepare as KBr pellet or ATR Start->IR_Prep MS_Prep Introduce sample into MS Start->MS_Prep NMR_Acquire Acquire 1H and 13C spectra NMR_Prep->NMR_Acquire NMR_Process Process and reference data NMR_Acquire->NMR_Process IR_Acquire Record spectrum (4000-400 cm-1) IR_Prep->IR_Acquire IR_Analyze Identify characteristic bands IR_Acquire->IR_Analyze MS_Acquire Acquire mass spectrum (EI) MS_Prep->MS_Acquire MS_Analyze Identify molecular ion peak MS_Acquire->MS_Analyze

Caption: General workflow for spectroscopic characterization.

Biological Activity and Applications

To date, there is limited information in the public domain regarding the specific biological activities or signaling pathways associated with this compound. Its primary utility appears to be as a synthetic intermediate in organic chemistry, likely for the synthesis of more complex molecules where a sterically hindered benzaldehyde moiety is required. Benzaldehyde and its derivatives, in general, are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties, but specific studies on the pentamethylated analog are lacking.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Pentamethylbenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pentamethylbenzaldehyde, a key aromatic aldehyde. This document outlines its chemical identity, physicochemical properties, synthesis, and potential applications in drug development, with a focus on its interaction with cellular signaling pathways.

Chemical Identity and Properties

This compound, with the CAS number 17432-38-1 and molecular formula C12H16O , is a substituted aromatic aldehyde.[1] Its systematic IUPAC name is 2,3,4,5,6-pentamethylbenzaldehyde.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 176.25 g/mol [2]
Appearance Light yellow to beige crystalline powder, crystals, or flakes
Melting Point 145-152 °C
Boiling Point 144 °C at 6 mmHg
Solubility Soluble in Toluene
Storage Temperature 2-8°C, stored under nitrogen

Synthesis of this compound

Representative Experimental Protocol: Formylation of Pentamethylbenzene

This protocol is a generalized procedure based on the formylation of similar aromatic compounds and should be optimized for specific laboratory conditions.

Materials:

  • Pentamethylbenzene

  • Anhydrous Dichloromethane (DCM)

  • Titanium(IV) chloride (TiCl4)

  • Dichloromethyl methyl ether (Cl2CHOCH3)

  • Anhydrous ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pentamethylbenzene and anhydrous dichloromethane under a nitrogen atmosphere. The solution is cooled to 0°C in an ice bath.

  • Addition of Lewis Acid: Titanium(IV) chloride is added dropwise to the stirred solution at 0°C.

  • Formylation: Dichloromethyl methyl ether is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of ice-cold 1 M hydrochloric acid.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Applications in Drug Development and Biological Activity

Benzaldehyde and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific studies on this compound are limited, the broader class of benzaldehydes has been shown to interact with key cellular signaling pathways implicated in disease.

Interaction with the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Several studies have indicated that benzaldehyde derivatives can exert their biological effects by modulating this pathway. For instance, certain benzaldehydes have been shown to inhibit the phosphorylation of key kinases in the MAPK cascade, such as ERK, JNK, and p38, thereby suppressing inflammatory responses and cancer cell proliferation.

The diagram below illustrates a simplified representation of the MAPK signaling pathway and the potential point of intervention for benzaldehyde derivatives.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Benzaldehyde This compound (Potential Inhibitor) Benzaldehyde->MEK Inhibition

Caption: Simplified MAPK signaling pathway and potential inhibition by this compound.

Experimental Workflows

The synthesis and purification of this compound involve a series of standard organic chemistry techniques. The logical flow of this process is depicted below.

Synthesis_Workflow Start Start: Pentamethylbenzene & Reagents Reaction Formylation Reaction (Inert Atmosphere) Start->Reaction Quench Reaction Quenching (Acidic Workup) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Final Pure this compound Characterization->Final

Caption: Experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of Pentamethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Highly Substituted Aromatic Aldehyde

Pentamethylbenzaldehyde, a polysubstituted aromatic aldehyde, represents a unique scaffold in organic synthesis. Its sterically hindered yet electron-rich aromatic core, furnished with five methyl groups, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of the discovery and synthesis of this compound, offering a valuable resource for researchers in medicinal chemistry, materials science, and synthetic methodology. While a definitive singular report of its initial discovery remains elusive in early chemical literature, its synthesis is intrinsically linked to the development of classical formylation reactions of highly alkylated benzenes. Key methodologies such as the Gattermann, Rieche, and Vilsmeier-Haack reactions have proven effective in the introduction of a formyl group onto the pentamethylbenzene framework. This document details these synthetic routes, providing comparative data, in-depth experimental protocols, and visual representations of the reaction pathways to facilitate a thorough understanding of this versatile molecule.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification and characterization in a laboratory setting.

PropertyValueReference
IUPAC Name2,3,4,5,6-Pentamethylbenzaldehyde
CAS Number17432-38-1[1][2]
Molecular FormulaC₁₂H₁₆O[1][2]
Molecular Weight176.26 g/mol [1][2]
Melting Point149-152 °C[3]
Boiling Point144 °C at 6 mmHg[4]
AppearancePowder

Spectroscopic Data:

TechniqueDataReference
¹H NMR Awaiting detailed spectrum analysis[1]
¹³C NMR Awaiting detailed spectrum analysis[1]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 176[5]
Infrared (IR) Spectroscopy Key peaks corresponding to C=O stretching (aldehyde) and aromatic C-H and C=C stretching.[1]

Comparative Overview of Synthetic Methodologies

The synthesis of this compound is primarily achieved through the formylation of pentamethylbenzene. Several classical methods can be employed, each with its own set of advantages and limitations regarding reagents, reaction conditions, and yields.

Synthetic MethodFormylating AgentCatalyst/ReagentsTypical YieldKey AdvantagesKey Disadvantages
Gattermann Reaction Hydrogen Cyanide (HCN) and Hydrogen Chloride (HCl)Lewis Acid (e.g., AlCl₃)ModerateWell-established classical method.Use of highly toxic hydrogen cyanide.
Rieche Formylation Dichloromethyl methyl ether (Cl₂CHOMe)Lewis Acid (e.g., TiCl₄, SnCl₄)Good to ExcellentMilder conditions compared to Gattermann-Koch; avoids the use of CO or HCN.Dichloromethyl methyl ether is a regulated substance.
Vilsmeier-Haack Reaction N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃)None (Vilsmeier reagent formed in situ)GoodAvoids highly toxic reagents like HCN and CO; versatile.The Vilsmeier reagent is a weaker electrophile, requiring a highly activated aromatic substrate.[6]

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound via the Gattermann, Rieche, and Vilsmeier-Haack reactions are provided below.

Gattermann Reaction

The Gattermann reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst.[6]

Reaction Workflow:

Gattermann_Reaction Pentamethylbenzene Pentamethylbenzene Intermediate Aldimine Intermediate Pentamethylbenzene->Intermediate Formylation Reagents HCN, HCl, AlCl₃ Product This compound Intermediate->Product Hydrolysis Hydrolysis H₂O (Workup)

Caption: Gattermann reaction workflow for this compound synthesis.

Experimental Protocol:

  • Materials:

    • Pentamethylbenzene

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Hydrogen Cyanide (HCN)

    • Hydrogen Chloride (HCl) gas

    • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

    • Hydrochloric acid (aqueous)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, dissolve pentamethylbenzene in the anhydrous solvent.

    • Cool the mixture in an ice bath and add anhydrous aluminum chloride in portions with stirring.

    • Pass a slow stream of dry hydrogen chloride gas through the mixture, followed by the slow addition of liquid hydrogen cyanide. (Caution: Hydrogen cyanide is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.)

    • After the addition is complete, continue to pass hydrogen chloride gas through the mixture for a short period.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

    • The resulting aldimine hydrochloride is hydrolyzed by heating the mixture.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid.[7]

Reaction Workflow:

Rieche_Formylation Pentamethylbenzene Pentamethylbenzene Intermediate Electrophilic Intermediate Pentamethylbenzene->Intermediate Formylation Reagents Cl₂CHOMe, TiCl₄ Product This compound Intermediate->Product Hydrolysis Workup Aqueous Workup

Caption: Rieche formylation workflow for this compound synthesis.

Experimental Protocol:

  • Materials:

    • Pentamethylbenzene

    • Dichloromethyl methyl ether (Cl₂CHOMe)

    • Titanium(IV) chloride (TiCl₄)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Hydrochloric acid (0.1 N)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve pentamethylbenzene in anhydrous dichloromethane in a flame-dried flask under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add titanium(IV) chloride dropwise to the stirred solution.

    • Stir the reaction mixture for 1 hour at 0 °C.

    • Add dichloromethyl methyl ether dropwise and allow the reaction to proceed for 45 minutes at 0 °C.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to stir for 2 hours.

    • Separate the organic layer and wash it successively with 0.1 N hydrochloric acid and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, generated in situ from DMF and phosphorus oxychloride, to formylate an electron-rich aromatic ring.[8]

Reaction Workflow:

Vilsmeier_Haack_Reaction DMF_POCl3 DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent DMF_POCl3->Vilsmeier_Reagent Formation Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pentamethylbenzene Pentamethylbenzene Pentamethylbenzene->Iminium_Salt Electrophilic Attack Product This compound Iminium_Salt->Product Hydrolysis Hydrolysis H₂O (Workup)

Caption: Vilsmeier-Haack reaction workflow for this compound synthesis.

Experimental Protocol:

  • Materials:

    • Pentamethylbenzene

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Sodium acetate

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flask cooled to 0 °C, add phosphorus oxychloride to N,N-dimethylformamide dropwise with stirring to form the Vilsmeier reagent.

    • To a solution of pentamethylbenzene in DMF, add the freshly prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to stir at room temperature for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and add a solution of sodium acetate in water.

    • Stir for a short period at 0 °C.

    • Dilute the mixture with water and extract with diethyl ether.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the final product.[9]

Conclusion

This technical guide has detailed the primary synthetic routes to this compound, a sterically hindered and electron-rich aromatic aldehyde. While the historical first synthesis is not definitively documented as a singular event, its preparation is well-rooted in the classical formylation reactions developed for aromatic compounds. The Gattermann, Rieche, and Vilsmeier-Haack reactions all provide viable pathways to this compound, with the Rieche and Vilsmeier-Haack methods offering advantages in terms of reagent safety. The provided experimental protocols, comparative data, and reaction diagrams serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of polysubstituted aromatic compounds. The unique structural features of this compound make it an intriguing building block for the development of novel pharmaceuticals and advanced materials.

References

A Technical Guide to the Spectroscopic Analysis of Pentamethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the spectroscopic data for pentamethylbenzaldehyde, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₁₂H₁₆O, Molar Mass: 176.25 g/mol ).[1][2]

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2920Medium-StrongC-H stretch (methyl groups)
~2850MediumC-H stretch (aldehyde)
~1690-1710StrongC=O stretch (aldehyde)
~1600MediumC=C stretch (aromatic ring)
~1450MediumC-H bend (methyl groups)
~1380MediumC-H bend (methyl groups)

Note: The exact peak positions can vary slightly based on the sampling method (e.g., KBr pellet, thin film, or gas phase).[1][2]

Table 4: Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
176Moderate[M]⁺ (Molecular Ion)
175High (Base Peak)[M-H]⁺
147Moderate[M-CHO]⁺ or [M-C₂H₅]⁺

Data obtained via Electron Ionization (EI) GC-MS.[1][3]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

  • Sample Preparation :

    • Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[5][6]

    • To ensure homogeneity, the solution can be gently vortexed or warmed.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[5]

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.[7]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[7]

    • Tune the probe for the specific nucleus being observed (¹H or ¹³C).

    • Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to its lower natural abundance.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

2.2 Infrared (IR) Spectroscopy

The thin solid film method is a common and effective technique for analyzing solid samples.[8]

  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[8]

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, apply a drop of the prepared solution to the surface of the salt plate.[8]

    • Allow the solvent to completely evaporate, leaving a thin, even film of the solid compound on the plate.[8]

  • Data Acquisition :

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

    • Run the sample scan to obtain the infrared spectrum of this compound.

  • Data Analysis :

    • Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands to specific functional groups and bond vibrations within the molecule.[9]

2.3 Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining an electron ionization (EI) mass spectrum.

  • Sample Introduction :

    • Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or through the output of a gas chromatograph (GC-MS).[10]

    • The sample is vaporized by heating it in a high-vacuum environment within the ion source.[10]

  • Ionization (Electron Impact) :

    • The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[11][12]

    • This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[12]

    • The excess energy from this process causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.[10]

  • Mass Analysis and Detection :

    • The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field.[12]

    • The accelerated ions are then directed into a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[12]

    • A detector records the abundance of ions at each m/z value.

  • Data Presentation :

    • The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most abundant ion is designated as the base peak and is assigned a relative intensity of 100%.[11]

Visualized Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation Sample Solid Compound (e.g., this compound) Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Introduce into High Vacuum & Vaporize Sample->Prep_MS Acquire_NMR NMR Spectrometer: Acquire FID Prep_NMR->Acquire_NMR Acquire_IR FT-IR Spectrometer: Measure Transmittance Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer: Ionize & Separate Ions Prep_MS->Acquire_MS Process_NMR Fourier Transform, Phase, & Calibrate Acquire_NMR->Process_NMR Process_IR Generate Spectrum vs. Wavenumber Acquire_IR->Process_IR Process_MS Generate Spectrum vs. m/z Ratio Acquire_MS->Process_MS Interpret Structural Elucidation: Combine all Spectroscopic Data Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Pentamethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethylbenzaldehyde (C₁₂H₁₆O) is a fully substituted aromatic aldehyde of interest in organic synthesis and materials science. Its unique sterically hindered structure, arising from the pentamethyl-substituted phenyl ring, imparts distinct physical and chemical properties. This document provides a comprehensive overview of these characteristics, including its physical constants, spectroscopic profile, and typical chemical reactivity. Standardized experimental protocols for its synthesis and characterization are also detailed to support further research and application.

Physical and Chemical Properties

This compound is a crystalline solid at room temperature. The electron-donating nature of the five methyl groups on the aromatic ring influences the reactivity of the aldehyde functional group.

General and Physical Properties

The key physical and identifying properties of this compound are summarized in the table below for quick reference.

PropertyValueCitations
IUPAC Name 2,3,4,5,6-pentamethylbenzaldehyde[1]
Synonyms 2,3,4,5,6-PENTABENZALDEHYDE
CAS Number 17432-38-1[2][3][4]
Molecular Formula C₁₂H₁₆O[2][3][4]
Molecular Weight 176.25 g/mol [1]
Appearance Light yellow to beige crystalline powder, crystals, or flakes
Melting Point 145-152 °C
Boiling Point 144 °C at 6 mmHg
Solubility Soluble in toluene. Insoluble in water; soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.
Density ~0.965 g/cm³
Chemical Structure and Identifiers
IdentifierValueCitations
SMILES CC1=C(C(=C(C(=C1C)C)C=O)C)C[1]
InChI InChI=1S/C12H16O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H,1-5H3[1][2][3]
InChIKey RWOZGGOKRKSHKN-UHFFFAOYSA-N[1][2][3]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet with a chemical shift in the range of 9.5-10.5 ppm is characteristic of the aldehydic proton. Due to the steric hindrance and electronic effects of the five methyl groups, this peak may be shifted slightly compared to unsubstituted benzaldehyde. The fifteen protons of the five methyl groups will likely appear as two or three distinct singlets between 2.0 and 2.5 ppm, reflecting the slightly different chemical environments of the ortho, meta, and para methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde between 190 and 200 ppm. The aromatic carbons will appear in the 120-140 ppm region. Due to the substitution pattern, distinct signals for the ipso-carbon attached to the aldehyde, and the other substituted aromatic carbons are expected. The methyl carbons will resonate in the upfield region, typically between 15 and 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.[2] The most prominent absorption bands include:

  • C=O Stretch: A strong, sharp peak is expected in the region of 1680-1705 cm⁻¹, which is characteristic of the carbonyl group of an aromatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublet), corresponding to the C-H stretch of the aldehyde group.

  • C-H Stretch (Aliphatic): Absorption bands in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the methyl groups.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a distinct molecular ion peak (M⁺) at m/z = 176, corresponding to its molecular weight.[3] A prominent fragment is often observed at m/z = 175 ([M-H]⁺), resulting from the loss of the aldehydic proton. Another significant fragment at m/z = 147 corresponds to the loss of the formyl group ([M-CHO]⁺).

Synthesis and Reactivity

Synthesis Pathway: Gattermann-Koch Reaction

While various methods can be employed for the synthesis of substituted benzaldehydes, a classic approach applicable to electron-rich aromatic compounds like pentamethylbenzene is the Gattermann-Koch reaction.[5][6][7] This reaction introduces a formyl group (-CHO) onto the aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like copper(I) chloride.[6][7]

Gattermann_Koch_Synthesis Reactant Pentamethylbenzene Reaction_Step Electrophilic Aromatic Substitution Reactant->Reaction_Step Reagents CO, HCl, AlCl₃/CuCl Intermediate Electrophilic Formyl Cation Complex [HCO]⁺[AlCl₄]⁻ Reagents->Intermediate Intermediate->Reaction_Step Formylating Agent Product This compound Reaction_Step->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Purified Product Workup->Final_Product

Caption: Synthetic workflow for this compound via Gattermann-Koch reaction.
Chemical Reactivity

The aldehyde group is the primary site of reactivity, participating in typical reactions such as:

  • Oxidation: Can be oxidized to pentamethylbenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

  • Reduction: Can be reduced to pentamethylbenzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, acetals, and imines. The significant steric hindrance from the ortho-methyl groups may slow the rate of these reactions compared to less substituted benzaldehydes.

Biological Activity

As of the current literature, there is no significant reported biological activity or established role in signaling pathways specifically for this compound. While unsubstituted benzaldehyde and some of its derivatives are known to possess antimicrobial and insecticidal properties, these have not been specifically documented for the pentamethylated analog. Further research is required to explore the potential bioactivity of this compound.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and characterization of this compound.

General Synthesis Protocol (via Gattermann-Koch Reaction)

Warning: This reaction involves toxic and corrosive substances (CO, HCl, AlCl₃) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas outlet/scrubber is charged with anhydrous aluminum chloride and copper(I) chloride in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Reactant Addition: Pentamethylbenzene, dissolved in the anhydrous solvent, is added to the stirred suspension.

  • Gassing: A mixture of dry hydrogen chloride (HCl) gas and carbon monoxide (CO) gas is bubbled through the reaction mixture at a controlled rate and temperature (typically 0-10 °C).

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation Purified_Sample Purified Solid Sample (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Purified_Sample->NMR IR FT-IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry (EI-MS) Purified_Sample->MS Structure_Confirm Structural Confirmation & Purity Assessment NMR->Structure_Confirm IR->Structure_Confirm MS->Structure_Confirm

Caption: Standard analytical workflow for the characterization of this compound.
General Protocol for Spectroscopic Analysis

  • ¹H and ¹³C NMR Spectroscopy:

    • A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

    • Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Mass Spectrometry (MS):

    • A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

    • The sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

    • An electron ionization (EI) source is typically used to generate the mass spectrum.

Safety Information

This compound should be handled with care in a laboratory setting. According to aggregated GHS data, it is associated with the following hazards:[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or fume hood.

References

Pentamethylbenzaldehyde: A Sterically Hindered Aromatic Aldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethylbenzaldehyde, a unique aromatic aldehyde characterized by significant steric hindrance, presents both challenges and opportunities in synthetic chemistry. This technical guide provides a comprehensive overview of its synthesis, spectroscopic properties, and characteristic reactivity. The steric shielding afforded by the five methyl groups on the benzene ring profoundly influences its chemical behavior, particularly in reactions involving nucleophilic attack on the carbonyl group. This document details established synthetic protocols, summarizes key quantitative data, and explores the implications of its hindered nature in advanced organic synthesis, offering valuable insights for its application in research and drug development.

Introduction

Aromatic aldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of complex molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] Among these, sterically hindered aromatic aldehydes represent a specialized class of reagents whose reactivity is significantly modulated by bulky substituents on the aromatic ring. This compound stands out as a prime example, with its formyl group flanked by two ortho-methyl groups and the remaining positions on the benzene ring also substituted with methyl groups. This extensive substitution pattern creates a sterically congested environment around the reactive aldehyde functionality, leading to unique chemical properties and selective reactivity that can be harnessed for specific synthetic transformations.[3][4] Understanding the interplay between the electronic nature of the aldehyde and the steric demands of the pentamethylphenyl moiety is crucial for effectively utilizing this compound in synthetic endeavors.

Synthesis of this compound

The synthesis of this compound typically involves the formylation of hexamethylbenzene, an electron-rich aromatic hydrocarbon. Due to the steric hindrance and the electron-donating nature of the six methyl groups, hexamethylbenzene is a suitable substrate for electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack and Gattermann-Koch reactions.[5][6][7]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[8][9] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[7][10]

Reaction Scheme:

Vilsmeier_Haack sub Hexamethylbenzene prod This compound sub->prod Vilsmeier-Haack Reaction reag DMF, POCl3 Gattermann_Koch sub Hexamethylbenzene prod This compound sub->prod Gattermann-Koch Reaction reag CO, HCl, AlCl3, CuCl Nucleophilic_Addition start This compound ts Sterically Hindered Transition State start->ts Attack on Carbonyl Carbon product Addition Product ts->product Protonation nucleophile Nucleophile nucleophile->ts Grignard_Reaction aldehyde This compound intermediate Magnesium Alkoxide Intermediate aldehyde->intermediate + Grignard Reagent grignard R-MgX grignard->intermediate alcohol Secondary Alcohol intermediate->alcohol Acidic Workup Wittig_Reaction aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide Ph3P=CHR ylide->oxaphosphetane alkene Alkene oxaphosphetane->alkene phosphine_oxide Triphenylphosphine oxide oxaphosphetane->phosphine_oxide

References

Potential Research Applications of Pentamethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring fully substituted with five methyl groups and one formyl group. While research specifically focused on this compound is limited, its structural similarity to other biologically active benzaldehyde derivatives suggests a range of potential applications in medicinal chemistry and drug development. This technical guide provides an overview of these potential applications, drawing on data from related compounds to inform future research directions. We will explore its synthetic routes, potential biological activities, and the signaling pathways it may modulate.

Chemical and Physical Properties

This compound is a solid with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol . A summary of its key identifiers and properties is provided in the table below.

PropertyValue
IUPAC Name 2,3,4,5,6-pentamethylbenzaldehyde
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
CAS Number 17432-38-1
Appearance Solid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents.

Synthesis of this compound and Derivatives

General Experimental Protocol for Synthesis of Methylated Benzaldehydes

A common method for the synthesis of methylated benzaldehydes is the Gattermann-Koch reaction or a modified Vilsmeier-Haack reaction on the corresponding methylated benzene derivative.

Materials:

  • Pentamethylbenzene

  • Vilsmeier reagent (prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃))

  • Dichloromethane (DCM) as solvent

  • Sodium acetate solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve pentamethylbenzene in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add the freshly prepared Vilsmeier reagent to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold sodium acetate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Potential Biological Activities and Research Applications

Based on the known biological activities of other benzaldehyde derivatives, this compound could be a valuable candidate for investigation in several therapeutic areas.

Anti-inflammatory Activity

Benzaldehyde and its derivatives have been reported to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Mechanism of Action: this compound may inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) by interfering with the activation of NF-κB and the phosphorylation of MAPK pathway components like ERK, JNK, and p38.

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Seed the cells in 96-well plates and treat with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Assay: Measure the production of NO in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression levels of key inflammatory proteins (iNOS, COX-2) and the phosphorylation status of NF-κB and MAPK pathway proteins.

Cytotoxic and Anticancer Activity

Several benzaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines. The substitution pattern on the benzene ring can significantly influence this activity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table of Cytotoxicity Data for Benzaldehyde Derivatives (for comparative purposes):

CompoundCell LineIC50 (µM)
BenzaldehydeVarious>100
4-HydroxybenzaldehydeMCF-785.3
3,4-DihydroxybenzaldehydeHeLa45.2
This compoundN/AData not available

Note: The data in this table is for illustrative purposes to show the range of activities of related compounds. Specific IC50 values for this compound are not currently available in the literature.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established. While this compound lacks a hydroxyl group, the electron-donating methyl groups may influence its radical scavenging capabilities.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: Mix the this compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Table of Antioxidant Activity for Benzaldehyde Derivatives (for comparative purposes):

CompoundDPPH Scavenging IC50 (µg/mL)
Benzaldehyde>200
4-Hydroxybenzaldehyde25.4
3,4-Dihydroxybenzaldehyde8.7
This compoundData not available

Note: The data in this table is for illustrative purposes. Specific antioxidant activity data for this compound is not currently available in the literature.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate potential mechanisms and workflows for studying this compound.

Proposed Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Dissociation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound Pentamethyl- benzaldehyde This compound->IKK Potential Inhibition This compound->MAPK_pathway Potential Inhibition Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Gene Induces

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Experimental Workflow for Cytotoxicity Screening

G start Start: Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with This compound (various concentrations) seed->treat incubate Incubate (24, 48, 72 hours) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (4 hours) mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Conclusion and Future Directions

This compound represents an understudied molecule with significant potential for research in drug discovery and development. Based on the known bioactivities of structurally related benzaldehydes, future research should focus on:

  • Systematic Biological Screening: Evaluating the anti-inflammatory, cytotoxic, and antioxidant activities of this compound using the standardized assays outlined in this guide.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and MAPK pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related polysubstituted benzaldehydes to understand how the number and position of methyl groups influence biological activity.

  • In Vivo Studies: If promising in vitro activity is observed, progressing to in vivo models to assess efficacy and safety.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of diseases.

A Comprehensive Technical Guide to the Synthesis of Pentamethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed literature review of the primary synthetic routes for producing pentamethylbenzaldehyde, a key aromatic aldehyde intermediate. The following sections present detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Rieche Formylation using Dichloromethyl Methyl Ether and Titanium Tetrachloride

The Rieche formylation is a highly effective method for the formylation of electron-rich aromatic compounds like pentamethylbenzene.[1] This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol

This protocol is adapted from the successful formylation of mesitylene, a close structural analog of pentamethylbenzene.[2]

Materials:

  • Pentamethylbenzene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dry methylene chloride (CH₂Cl₂)

  • Ice

  • Hydroquinone

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve pentamethylbenzene (0.60 mole) in dry methylene chloride (375 mL).

  • Cool the solution in an ice bath.

  • Add titanium tetrachloride (1.0 mole, 110 mL) over a period of 3 minutes.

  • While stirring and maintaining the cold temperature, add dichloromethyl methyl ether (0.5 mole, 57.5 g) dropwise over 25 minutes. The reaction will commence with the evolution of hydrogen chloride gas.

  • After the addition is complete, continue stirring the mixture in the ice bath for 5 minutes.

  • Remove the ice bath and stir for an additional 30 minutes at ambient temperature.

  • Warm the reaction mixture to 35°C and stir for 15 minutes.

  • Pour the reaction mixture into a separatory funnel containing approximately 0.5 kg of crushed ice and shake thoroughly.

  • Separate the organic layer. Extract the aqueous layer with two 50 mL portions of methylene chloride.

  • Combine the organic extracts and wash them three times with 75 mL portions of water.

  • Add a crystal of hydroquinone to the methylene chloride solution to inhibit autoxidation of the aldehyde product.[2]

  • Dry the organic solution over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product.

  • Purify the crude this compound by distillation.

Quantitative Data
Reactant/ProductMolar Ratio (to Pentamethylbenzene)MolesMass/VolumeYield (%)Boiling Point (°C)
Pentamethylbenzene1.00.6089.0 g--
Titanium Tetrachloride1.671.0110 mL--
Dichloromethyl Methyl Ether0.830.557.5 g--
This compound---81-89 (estimated based on mesitylene)[2]-

Reaction Pathway

Rieche_Formylation Pentamethylbenzene Pentamethylbenzene Intermediate_Complex Sigma Complex Pentamethylbenzene->Intermediate_Complex Dichloromethyl_Methyl_Ether Dichloromethyl Methyl Ether Electrophile Electrophilic Intermediate Dichloromethyl_Methyl_Ether->Electrophile + TiCl₄ TiCl4 TiCl₄ (Lewis Acid) Electrophile->Intermediate_Complex This compound This compound Intermediate_Complex->this compound - H⁺ HCl HCl Intermediate_Complex->HCl

Caption: Rieche formylation of pentamethylbenzene.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[6][7]

Experimental Protocol

The following is a general procedure for the Vilsmeier-Haack reaction which can be adapted for pentamethylbenzene.[8]

Materials:

  • Pentamethylbenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent, if not prepared in situ)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

Procedure:

  • Dissolve the substrate (pentamethylbenzene, 1.0 equivalent) in DMF.

  • Cool the solution to 0°C.

  • Add the Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride, 1.5 equivalents) to the cooled solution. (Alternatively, the Vilsmeier reagent can be pre-formed by the reaction of DMF and POCl₃).

  • Stir the reaction mixture for several hours at room temperature.

  • Cool the reaction mixture back to 0°C and add a solution of sodium acetate (5.6 equivalents) in water.

  • Stir for an additional 10 minutes at 0°C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain this compound.

Quantitative Data
Reactant/ProductMolar Ratio (to Substrate)Yield (%)
Substrate (Electron-rich arene)1.077 (general example)[8]
(Chloromethylene)dimethyliminium Chloride1.5-
Sodium Acetate5.6-

Reaction Pathway

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pentamethylbenzene Pentamethylbenzene Pentamethylbenzene->Iminium_Intermediate This compound This compound Iminium_Intermediate->this compound Hydrolysis Hydrolysis H₂O (Workup) Hydrolysis->this compound

Caption: Vilsmeier-Haack formylation pathway.

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons.[9][10] It involves the use of carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl).[9][11] This reaction is generally suitable for simple aromatic hydrocarbons and their alkylated derivatives.[11]

General Approach

Due to the use of highly toxic and gaseous carbon monoxide, this reaction requires specialized equipment to be performed safely under pressure. The reaction typically involves passing a stream of carbon monoxide and hydrogen chloride gas through a solution of the aromatic substrate and the catalyst. The electrophilic species, believed to be the formyl cation ([CHO]⁺), is generated in situ and attacks the aromatic ring.[12]

Reaction Conditions Summary
ParameterCondition
Formylating AgentsCarbon Monoxide (CO), Hydrogen Chloride (HCl)
CatalystAluminum Chloride (AlCl₃)
Co-catalystCuprous Chloride (CuCl)
PressureHigh pressure (typically)
Substrate ScopeAromatic hydrocarbons (e.g., benzene, toluene)

Logical Relationship Diagram

Gattermann_Koch_Logic cluster_reactants Reactants cluster_catalysts Catalysts Pentamethylbenzene Pentamethylbenzene EAS Electrophilic Aromatic Substitution Pentamethylbenzene->EAS CO Carbon Monoxide (CO) Electrophile_Formation Formation of Formyl Cation ([CHO]⁺) CO->Electrophile_Formation HCl Hydrogen Chloride (HCl) HCl->Electrophile_Formation AlCl3 AlCl₃ AlCl3->Electrophile_Formation CuCl CuCl CuCl->Electrophile_Formation Electrophile_Formation->EAS Product This compound EAS->Product

Caption: Gattermann-Koch reaction logic.

This guide provides a foundational understanding of the key synthetic methodologies for this compound. For successful implementation, it is crucial to consult the primary literature and adhere to all laboratory safety protocols, especially when handling hazardous reagents like titanium tetrachloride and carbon monoxide.

References

An In-depth Technical Guide to the Safety and Handling of Pentamethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Pentamethylbenzaldehyde (CAS No. 17432-38-1), a compound used in various research and development applications. The following sections detail the hazards, precautionary measures, and physical and chemical properties of this substance, ensuring its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its oral toxicity, skin and eye irritation, and potential for respiratory irritation.[1] It is also a combustible liquid.[2]

Table 1: GHS Classification [1][2]

Hazard ClassCategory
Acute toxicity, OralCategory 4
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3
Flammable liquidsCategory 4
Short-term (acute) aquatic hazardCategory 3

Pictogram:

alt text

Signal Word: Warning[1][2]

Hazard Statements: [1][2]

  • H227: Combustible liquid.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H402: Harmful to aquatic life.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆O[1][3]
Molecular Weight 176.25 g/mol [1][3]
Appearance Clear, liquid[2]
Melting Point/Freezing Point -6 °C (21 °F)[2][4][5]
Initial Boiling Point and Boiling Range 204 - 205 °C (399 - 401 °F)[2][4][5]
Boiling Point 144 °C at 6 mmHg[6]
Flash Point 71 °C (159.8 °F)[4][5]
Autoignition Temperature 435 °C (815 °F)[4]
Partition coefficient: n-octanol/water log Pow: 2.25[2]
Vapor Pressure <1 mbar @ 20 °C[4]
Vapor Density 4.1[4]
Specific Gravity 1.015[4]

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Table 3: Handling and Storage Precautions [2][4][7]

PrecautionDescription
Ventilation Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical/ventilating/lighting equipment.
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield). Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Hygiene Wash hands and face thoroughly after handling. Do not eat, drink, or smoke when using this product. Immediately change contaminated clothing.
Handling Avoid contact with skin and eyes. Avoid breathing vapors or mists. Keep away from open flames, hot surfaces, and sources of ignition. Take precautionary measures against static discharge.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under inert gas as the substance is air-sensitive.

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

Table 4: First-Aid Measures [2][4][7]

Exposure RouteFirst-Aid Procedure
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Immediately make the victim drink water (two glasses at most).
Skin Contact IF ON SKIN: Wash with plenty of soap and water. Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. Call an ophthalmologist.
Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Fire-Fighting Measures

This compound is a combustible liquid and forms explosive mixtures with air on intense heating.[2]

Table 5: Fire-Fighting Measures [2][4][7]

MeasureDescription
Suitable Extinguishing Media Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
Unsuitable Extinguishing Media No limitations of extinguishing agents are given for this substance/mixture.
Specific Hazards Vapors are heavier than air and may spread along floors. Development of hazardous combustion gases or vapors (carbon oxides) is possible in the event of a fire.
Protective Equipment Wear self-contained breathing apparatus and full protective gear.
Further Information Remove container from danger zone and cool with water. Prevent fire extinguishing water from contaminating surface water or the ground water system.

Accidental Release Measures

In the event of a spill, the following procedures should be followed to mitigate the hazard.

Table 6: Accidental Release Measures [2][4][7]

AspectProcedure
Personal Precautions Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Keep away from heat and sources of ignition. Evacuate the danger area and observe emergency procedures.
Environmental Precautions Do not let product enter drains. Cover drains.
Methods for Containment and Cleaning Up Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2] However, based on its GHS classification, it is harmful if swallowed and causes skin and eye irritation.[1][2] Data for a structurally related compound, p-Tolualdehyde, suggests a No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm² for skin sensitization.[8] For another analog, Benzaldehyde, the oral LD50 in rats was determined to be approximately 1430 mg/kg bw and 2170 mg/kg.[9]

Experimental Protocols

Detailed experimental protocols for determining the safety profile of a chemical like this compound are typically based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Example Protocol: Acute Oral Toxicity - OECD Test Guideline 423

This is a representative protocol and may not have been specifically performed for this compound.

  • Objective: To determine the acute oral toxicity of the substance.

  • Test Animals: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • A single dose of the substance is administered by gavage to a group of animals.

    • The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

    • The choice of the starting dose is based on any existing information about the substance's toxicity.

    • Animals are observed for signs of toxicity shortly after dosing and periodically for up to 14 days.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • The body weight of the animals is recorded weekly.

    • At the end of the study, all animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance into one of the GHS categories for acute oral toxicity.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_assessment 1. Hazard Assessment cluster_preparation 2. Preparation cluster_handling 3. Handling & Use cluster_emergency 4. Emergency Response cluster_disposal 5. Disposal HazardID Identify Hazards (Acute Oral Toxicity, Skin/Eye Irritant) SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) HazardID->SelectPPE EngineeringControls Ensure Engineering Controls (Fume Hood, Ventilation) HazardID->EngineeringControls ReviewSDS Review Safety Data Sheet (SDS) ReviewSDS->HazardID SafeHandling Follow Safe Handling Procedures (Avoid contact, ignition sources) SelectPPE->SafeHandling EngineeringControls->SafeHandling Storage Proper Storage (Cool, dry, well-ventilated, inert gas) SafeHandling->Storage FirstAid Administer First Aid (as per SDS) SafeHandling->FirstAid SpillResponse Contain and Clean Spill (Inert absorbent) SafeHandling->SpillResponse FireResponse Fire Fighting (Appropriate media) SafeHandling->FireResponse WasteCollection Collect Waste in Labeled Containers Storage->WasteCollection Disposal Dispose via Approved Waste Disposal Plant FirstAid->Disposal SpillResponse->Disposal FireResponse->Disposal WasteCollection->Disposal

Caption: Logical workflow for the safe handling of this compound.

References

An In-Depth Technical Guide to the Solubility of Pentamethylbenzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of pentamethylbenzaldehyde, a key intermediate in various synthetic pathways. A comprehensive literature search reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide highlights this critical knowledge gap and provides detailed experimental protocols to enable researchers to determine the solubility of this compound in their specific solvent systems. The provided methodologies cover both qualitative assessments and quantitative determinations, essential for applications ranging from reaction optimization to formulation development.

Introduction

This compound (C₁₂H₁₆O, CAS No: 17432-38-1) is an aromatic aldehyde with a molecular weight of 176.25 g/mol .[1][2] Its structure, featuring a sterically hindered aldehyde group and a fully methylated benzene ring, suggests a generally nonpolar character, which would theoretically favor solubility in nonpolar organic solvents. However, a thorough review of existing scientific literature and chemical databases indicates a significant lack of specific quantitative data on its solubility in common organic solvents.

This guide serves a dual purpose: to formally document the current void in publicly available solubility data for this compound and to provide researchers with the necessary experimental frameworks to generate this data independently. Understanding the solubility of this compound is crucial for its effective use in organic synthesis, purification processes such as crystallization, and for its potential applications in drug development and materials science.

Solubility Profile of this compound

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the reviewed literature. The following table underscores this gap and is intended to serve as a template for researchers to populate with their own experimentally determined values.

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)
Alcohols MethanolData not availableData not available
EthanolData not availableData not available
IsopropanolData not availableData not available
Ethers Diethyl EtherData not availableData not available
Tetrahydrofuran (THF)Data not availableData not available
Ketones AcetoneData not availableData not available
Methyl Ethyl Ketone (MEK)Data not availableData not available
Esters Ethyl AcetateData not availableData not available
Hydrocarbons n-HexaneData not availableData not available
TolueneData not availableData not available
Chlorinated Dichloromethane (DCM)Data not availableData not available
ChloroformData not availableData not available

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methodologies for determining the solubility of organic compounds.[3][4][5]

This method provides a rapid initial screening of solubility in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, methanol, hexane, toluene, ethyl acetate, acetone)

  • Small test tubes (13x100 mm)

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 20-30 mg of this compound into a small test tube.

  • Add 1 mL of the chosen solvent to the test tube in 0.25 mL increments.

  • After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[3]

  • Visually inspect the solution after each agitation.

  • Classify the solubility based on the following criteria:

    • Soluble: The solid completely dissolves to form a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record the observations for each solvent.

This method provides precise solubility data at a specific temperature.

Materials:

  • This compound

  • Chosen solvent of interest

  • Scintillation vials or sealed flasks

  • Magnetic stirrer and stir bars or a shaker bath

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vials in a temperature-controlled shaker bath and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Accurately dilute the filtered solution with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC).

  • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/100 mL or mol/L.

Experimental Workflow and Logic

The following diagram illustrates the logical progression for determining the solubility of an organic compound.

Solubility_Workflow start Start: Obtain Pure This compound qual_screen Qualitative Solubility Screening (Multiple Solvents) start->qual_screen classify Classify as Soluble, Partially Soluble, or Insoluble qual_screen->classify select_solvent Select Solvents for Quantitative Analysis classify->select_solvent Based on initial findings quant_analysis Quantitative Solubility Determination (Isothermal Equilibrium Method) select_solvent->quant_analysis data_table Populate Solubility Data Table quant_analysis->data_table end_point End: Established Solubility Profile data_table->end_point

Caption: Experimental workflow for determining the solubility of this compound.

This structured approach, from initial qualitative screening to precise quantitative measurement, ensures a comprehensive understanding of the compound's solubility characteristics, which is invaluable for its practical application in research and development.

References

Methodological & Application

Application Notes and Protocols for the Use of Pentamethylbenzaldehyde in Trifluoromethylative Homo-coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the trifluoromethylative homo-coupling of pentamethylbenzaldehyde. The methodologies are based on a novel reaction paradigm that facilitates the formation of three C-C bonds in a single step through a hydrazone intermediate. This process is significant for the synthesis of complex molecules with potential applications in medicinal and materials science.[1][2]

Application Notes

The trifluoromethylative homo-coupling of aromatic aldehydes represents an innovative approach to deoxygenative homo-coupling, introducing a trifluoromethyl group and creating three new C-C bonds simultaneously.[1] This reaction proceeds via an aldehyde hydrazone intermediate and has been successfully applied to a variety of substituted benzaldehydes.

Notably, the reaction is tolerant of significant steric hindrance. For instance, this compound, a sterically demanding substrate, has been shown to undergo this transformation to yield the desired trifluoromethylated homo-coupled product in a moderate yield of 51%.[2] This demonstrates the robustness of the protocol and its applicability to complex and sterically hindered molecular scaffolds. The reaction is generally compatible with a range of functional groups, including alkyls, strong electron-donating groups like methoxy and thiomethyl, and halogens.[2] However, strong electron-withdrawing groups on the aromatic ring may lead to lower yields of the desired product due to the formation of hydrotrifluoromethylation byproducts.[1][2]

The reaction mechanism is proposed to involve the formation of a trifluoromethyl-substituted benzyl radical as a key intermediate.[1][2] This radical species then undergoes homo-coupling to generate the final product.

Quantitative Data Presentation

Table 1: Optimization of Reaction Conditions for the Trifluoromethylative Homo-coupling of p-Methylbenzaldehyde Hydrazone [2]

EntryOxidantBaseAdditiveTemperature (°C)Yield (%)
1K₂S₂O₈CsF-Room Temp.5
2(NH₄)₂S₂O₈CsF-Room Temp.25
3PhI(OAc)₂ (PIDA)CsF-Room Temp.52
4PhI(OTFA)₂CsF-Room Temp.41
5PIDACs₂CO₃-Room Temp.35
6PIDAK₂CO₃-Room Temp.33
7PIDADBU-Room Temp.21
8PIDACsF4 Å MSRoom Temp.55
9PIDACsF4 Å MS4053
10PIDACsF4 Å MS045

General Conditions: p-Methylbenzaldehyde hydrazone (0.2 mmol), "CuICF₃" (2.0 equiv.), Oxidant (1.5 equiv.), Base (2.0 equiv.) in 1.0 mL DMF.

Table 2: Substrate Scope of the Trifluoromethylative Homo-coupling of Aromatic Aldehyde Hydrazones [2]

Substrate (Aldehyde)ProductYield (%)
p-Methylbenzaldehyde3a55
p-n-Propylbenzaldehyde3b53
p-tert-Butylbenzaldehyde3c52
This compound 3d 51
p-Methoxybenzaldehyde3e61
3,4-Dimethoxybenzaldehyde3f58
p-(Methylthio)benzaldehyde3g56
4-Fluorobenzaldehyde3l54
4-Chlorobenzaldehyde3m53
4-Bromobenzaldehyde3n52
4-Iodobenzaldehyde3o50
2-Naphthaldehyde3t41
Benzofuran-5-carbaldehyde3u53

Yields are for the isolated product unless otherwise noted.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aldehyde Hydrazones

  • To a solution of the corresponding aldehyde (e.g., this compound) (10.0 mmol) in ethanol (20.0 mL), add hydrazine monohydrate (20.0 mmol, 2.0 equiv.).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude hydrazone.

  • The crude hydrazone is typically of sufficient purity for the subsequent reaction. If necessary, further purification can be achieved by column chromatography on silica gel.

Protocol 2: Trifluoromethylative Homo-coupling of this compound Hydrazone

  • To a 20.0 mL reaction tube, add this compound hydrazone (0.2 mmol, 1.0 equiv.), copper(I) iodide (CuI) (0.4 mmol, 2.0 equiv.), and cesium fluoride (CsF) (0.4 mmol, 2.0 equiv.).

  • Add N,N-Dimethylformamide (DMF) (1.0 mL) to the tube, followed by the addition of (trimethylsilyl)trifluoromethyl (TMSCF₃) (0.4 mmol, 2.0 equiv.). Stir the mixture for 10 minutes at room temperature to pre-form the "CuICF₃" reagent.

  • To this mixture, add (diacetoxyiodo)benzene (PIDA) (0.3 mmol, 1.5 equiv.) and 4 Å molecular sieves (50.0 mg).

  • Seal the reaction tube and stir the mixture at room temperature for the time indicated by reaction monitoring (typically 12-24 hours).

  • Upon completion of the reaction (monitored by TLC or ¹⁹F NMR), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired trifluoromethylative homo-coupling product.

Visualizations

Caption: Experimental workflow for the trifluoromethylative homo-coupling.

References

Application Notes and Protocols: Pentamethylbenzaldehyde as a Precursor in Isoxazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazolines are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of the isoxazoline scaffold is often achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene. This application note provides a detailed protocol for the synthesis of isoxazolines using pentamethylbenzaldehyde as a precursor.

The overall synthetic strategy involves a one-pot, three-step process:

  • Oxime Formation: Conversion of this compound to this compound oxime.

  • Nitrile Oxide Generation: In-situ oxidation of the aldoxime to the corresponding pentamethylbenzonitrile oxide.

  • 1,3-Dipolar Cycloaddition: Reaction of the nitrile oxide with a selected alkene to yield the desired 3-(pentamethylphenyl)-substituted isoxazoline.

Due to the steric hindrance imparted by the pentamethylphenyl group, modifications to standard protocols for benzaldehydes may be necessary to achieve optimal yields. This document outlines a robust procedure adaptable for various alkene substrates.

Signaling Pathway and Logical Relationships

The synthesis of isoxazolines from this compound follows a well-defined reaction pathway. The key intermediate is the nitrile oxide, which is generated in situ and readily undergoes a 1,3-dipolar cycloaddition with a dipolarophile (alkene).

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Generation cluster_2 Step 3: 1,3-Dipolar Cycloaddition A This compound C This compound Oxime A->C + NH2OH B Hydroxylamine (NH2OH) D This compound Oxime F Pentamethylbenzonitrile Oxide (in situ) D->F Oxidation E Oxidizing Agent (e.g., NCS, m-CPBA) G Pentamethylbenzonitrile Oxide I 3-(Pentamethylphenyl)-isoxazoline G->I [3+2] Cycloaddition H Alkene (Dipolarophile) H->I

Caption: Reaction pathway for isoxazoline synthesis.

Experimental Protocols

This section provides detailed experimental procedures for the one-pot synthesis of 3-(pentamethylphenyl)-isoxazolines.

Materials and Reagents
  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • N-Chlorosuccinimide (NCS)

  • Various alkenes (e.g., styrene, methyl acrylate, 1-hexene)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol 1: One-Pot Synthesis of 3-(Pentamethylphenyl)-5-phenylisoxazoline

This protocol details the reaction using styrene as the alkene dipolarophile.

Experimental Workflow:

Application Notes & Protocols: Synthesis of C-(Pentamethylphenyl)-N-Alkylnitrones from Pentamethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrones are versatile functional groups that serve as key intermediates in a variety of organic transformations, most notably in [3+2] cycloaddition reactions for the synthesis of five-membered heterocyclic compounds like isoxazolidines. These heterocyclic scaffolds are prevalent in many biologically active molecules and natural products, making nitrone chemistry a valuable tool in medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of nitrones derived from pentamethylbenzaldehyde, a sterically hindered aromatic aldehyde. The methodology is adapted from established procedures for the synthesis of aryl-nitrones via the condensation of an aldehyde with an N-alkylhydroxylamine.

Key Applications of this compound-Derived Nitrones:

  • Spin Trapping: Due to the steric bulk provided by the pentamethylphenyl group, these nitrones can be investigated as highly stable spin traps for the detection and characterization of transient free radicals by electron paramagnetic resonance (EPR) spectroscopy.

  • Synthesis of Novel Heterocycles: The resulting nitrones can be employed in 1,3-dipolar cycloaddition reactions to create sterically hindered isoxazolidines, which may exhibit unique pharmacological properties.

  • Precursors to Biologically Active Molecules: Isoxazolidines derived from these nitrones can be further transformed into a variety of functionalized molecules, including amino alcohols and other complex nitrogen-containing compounds of interest in drug discovery.

Experimental Data

While specific quantitative data for the reaction of this compound with N-alkylhydroxylamines was not found in the surveyed literature, the following table presents representative yields for the synthesis of various C-aryl-N-methylnitrones using a solvent-free grinding method. This data provides a benchmark for the expected efficiency of the protocol described below.

Table 1: Synthesis of C-Aryl-N-Methylnitrones via Solvent-Free Grinding

AldehydeN-AlkylhydroxylamineReaction Time (min)Yield (%)
BenzaldehydeN-methylhydroxylamine HCl595
4-ChlorobenzaldehydeN-methylhydroxylamine HCl798
4-NitrobenzaldehydeN-methylhydroxylamine HCl1096
4-MethoxybenzaldehydeN-methylhydroxylamine HCl694
2-ThiophenecarboxaldehydeN-methylhydroxylamine HCl592
This compound N-methylhydroxylamine HCl Not Reported Not Reported

Data adapted from a general method for the synthesis of aryl-N-methylnitrones. The reaction with this compound is expected to proceed similarly, although reaction times may be longer and yields may vary due to steric hindrance.

Experimental Protocol

Materials:

  • This compound

  • N-methylhydroxylamine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Mortar and pestle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure: Synthesis of C-(Pentamethylphenyl)-N-methylnitrone

  • Reagent Preparation: In a clean and dry mortar, add this compound (10 mmol, 1.0 eq), N-methylhydroxylamine hydrochloride (20 mmol, 2.0 eq), sodium carbonate (22 mmol, 2.2 eq), and anhydrous sodium sulfate (5 mmol, 0.5 eq).

  • Reaction Initiation: Grind the mixture of solids vigorously with a pestle at room temperature. The solid mixture will likely become pasty or oily as the reaction progresses.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/petroleum ether as the eluent). Spot the reaction mixture by dissolving a small amount in a few drops of diethyl ether. The reaction is complete when the starting aldehyde spot has disappeared.

  • Work-up and Isolation: Upon completion, add 10-15 mL of diethyl ether to the mortar and triturate the solid residue. Filter the mixture to remove the inorganic salts (sodium chloride and excess sodium carbonate/sulfate).

  • Purification: Wash the collected solids with an additional portion of diethyl ether. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude nitrone product.

  • Crystallization (Optional): If necessary, the crude product can be further purified by crystallization from a suitable solvent such as petroleum ether or a mixture of diethyl ether and hexane.

Characterization:

The structure and purity of the synthesized C-(pentamethylphenyl)-N-methylnitrone should be confirmed by standard analytical techniques, including:

  • ¹H NMR Spectroscopy: To confirm the presence of the pentamethylphenyl and N-methyl groups, and the characteristic nitrone proton signal.

  • ¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=N and N→O stretching frequencies of the nitrone group.

Visualizations

Nitrone_Formation_Pathway cluster_reactants Reactants cluster_products Products This compound This compound Intermediate Hemiaminal Intermediate This compound->Intermediate + N-Alkylhydroxylamine N-Alkylhydroxylamine N-Alkylhydroxylamine->Intermediate Condensation Nitrone Nitrone Water Water Intermediate->Nitrone Dehydration Intermediate->Water

Caption: General reaction pathway for nitrone formation.

Experimental_Workflow start Start reagents Combine Reactants and Salts in Mortar start->reagents grind Grind Mixture at Room Temperature reagents->grind monitor Monitor by TLC grind->monitor monitor->grind Incomplete workup Work-up with Diethyl Ether and Filtration monitor->workup Complete purify Evaporate Solvent and Purify workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for nitrone synthesis.

Protocols for Nucleophilic Addition Reactions with Pentamethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for conducting nucleophilic addition reactions with pentamethylbenzaldehyde. This sterically hindered aromatic aldehyde presents unique challenges and opportunities in synthetic chemistry. Understanding its reactivity is crucial for the development of complex molecules in medicinal chemistry and materials science. This document covers several key classes of nucleophilic addition, offering insights into reaction mechanisms, practical experimental procedures, and expected outcomes.

Introduction: The Challenge of Steric Hindrance

This compound is an aromatic aldehyde characterized by significant steric congestion around the carbonyl group due to the five methyl groups on the benzene ring. This steric hindrance dramatically influences the accessibility of the electrophilic carbonyl carbon to nucleophiles, often requiring more forcing reaction conditions or specialized reagents compared to less hindered aldehydes like benzaldehyde.[1][2] The electronic effect of the five electron-donating methyl groups also slightly reduces the electrophilicity of the carbonyl carbon.[3] These protocols are designed to address these challenges.

Reduction to Pentamethylbenzyl Alcohol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Hydride reagents, such as sodium borohydride (NaBH₄), are common nucleophiles for this purpose.

Application Notes

Sodium borohydride is a mild and selective reducing agent, effective for aldehydes and ketones.[4] While the reaction with this compound is expected to proceed, the steric hindrance may lead to a slower reaction rate compared to unhindered aldehydes. The reaction is typically high-yielding. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and requires strictly anhydrous conditions.[5] For this substrate, NaBH₄ is generally sufficient and safer.

Quantitative Data Summary
ReactionNucleophileSolventTemp. (°C)Time (h)Typical Yield
ReductionNaBH₄Methanol or Ethanol0 to 251 - 3>90%
Experimental Protocol: Reduction using Sodium Borohydride
  • Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M solution).

  • Cooling : Cool the solution in an ice bath to 0 °C.

  • Reagent Addition : Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The addition is exothermic, and hydrogen gas evolution may be observed.[6]

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the starting material is consumed, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Workup : Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield pentamethylbenzyl alcohol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Grignard Reaction for C-C Bond Formation

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group, forming a secondary alcohol. This is a powerful method for creating new carbon-carbon bonds.

Application Notes

The reaction of Grignard reagents with this compound is expected to be challenging due to severe steric hindrance.[7] The bulky nature of both the aldehyde and many Grignard reagents can significantly impede the nucleophilic attack. To overcome this, the following should be considered:

  • Reagent Choice : Use less sterically demanding Grignard reagents (e.g., methylmagnesium bromide or ethylmagnesium bromide).

  • Reaction Conditions : Higher temperatures or longer reaction times may be necessary. The use of an additive like cerium(III) chloride (Luche reduction conditions) can sometimes improve yields by increasing the electrophilicity of the carbonyl carbon.

  • Side Reactions : With bulky Grignard reagents, enolization or reduction of the aldehyde can become competing side reactions.

Quantitative Data Summary
Nucleophile (R-MgBr)SolventTemp. (°C)Time (h)Expected YieldNotes
CH₃MgBrTHF / Diethyl Ether25 to 354 - 12ModerateLess hindered nucleophile.
PhMgBrTHF25 to 6012 - 24Low to ModerateIncreased steric bulk.
t-BuMgBrTHF25 to 60>24Very LowReduction may be a major side product.
Experimental Protocol: Grignard Reaction

All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Preparation : Place this compound (1.0 eq) in a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Dissolve it in anhydrous diethyl ether or THF.

  • Grignard Reagent : The Grignard reagent (1.2-1.5 eq, commercially available or freshly prepared) is diluted with anhydrous ether/THF and placed in the dropping funnel.

  • Addition : Add the Grignard solution dropwise to the stirred aldehyde solution at room temperature. An exothermic reaction is expected. If the reaction is sluggish, gentle warming with a water bath may be required.[8]

  • Reaction : After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitor by TLC).

  • Quenching : Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup : Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify the resulting secondary alcohol by column chromatography on silica gel.

Wittig Reaction for Alkene Synthesis

The Wittig reaction transforms aldehydes or ketones into alkenes using a phosphorus ylide (Wittig reagent).[9][10] This reaction is highly valuable for the regioselective formation of double bonds.

Application Notes

The Wittig reaction is sensitive to steric hindrance.[11] Reactions with this compound, especially using stabilized ylides, may be slow and give low yields. Non-stabilized ylides (e.g., from primary alkyl halides) are more reactive and are more likely to succeed, typically favoring the formation of the (Z)-alkene.[12][13] The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate carbanion, is often a more effective alternative for hindered aldehydes as the nucleophile is less sterically demanding.

Quantitative Data Summary
Ylide TypeReagent ExampleBaseSolventExpected YieldPredominant Isomer
Non-stabilizedPh₃P=CH₂n-BuLi, NaHTHF, DMSOModerateN/A (terminal alkene)
Non-stabilizedPh₃P=CHCH₃n-BuLiTHFLow to ModerateZ-isomer
StabilizedPh₃P=CHCO₂EtNaOEt, K₂CO₃Ethanol, DMFVery LowE-isomer
Experimental Protocol: Wittig Reaction with a Non-stabilized Ylide

This protocol describes the in-situ generation of the ylide followed by the reaction.

  • Ylide Preparation : In a dry, inert-atmosphere flask, suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Deprotonation : Add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Stir for 1 hour at 0 °C to room temperature.

  • Aldehyde Addition : Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis shows consumption of the aldehyde.

  • Quenching : Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup and Purification : Extract the mixture with diethyl ether. The major byproduct, triphenylphosphine oxide, is often difficult to remove. It can sometimes be precipitated by concentrating the organic layer and adding a nonpolar solvent like hexanes. The desired alkene is then purified from the filtrate by column chromatography.

Visualizing the Protocols

General Mechanism of Nucleophilic Addition

This diagram illustrates the fundamental two-step process of nucleophilic addition to a carbonyl group, resulting in a tetrahedral intermediate followed by protonation.[14][15]

Caption: General mechanism of nucleophilic addition to a carbonyl.

Experimental Workflow for Grignard Reaction

This flowchart outlines the key steps for performing a Grignard reaction under anhydrous conditions.

G A Setup Dry Glassware under Inert Atmosphere (N₂) B Dissolve this compound in Anhydrous THF A->B C Add Grignard Reagent (R-MgBr) Dropwise at 0°C to RT B->C D Stir at RT or Reflux (Monitor by TLC) C->D E Quench with Saturated Aqueous NH₄Cl D->E F Extract with Et₂O or EtOAc E->F G Wash, Dry, and Concentrate Organic Layers F->G H Purify Product via Column Chromatography G->H

Caption: Standard workflow for a Grignard reaction protocol.

Steric Hindrance in Nucleophilic Addition

This diagram contrasts the accessibility of the carbonyl carbon in benzaldehyde versus the sterically hindered this compound.

G cluster_0 Unhindered Aldehyde (Benzaldehyde) cluster_1 Sterically Hindered Aldehyde (this compound) Benzaldehyde C=O H Nu1 Nu⁻ Nu1->Benzaldehyde:f0 Easy Approach PMB Me Me C=O Me Me Me Nu2 Nu⁻ Nu2->PMB:f2 Hindered Approach

Caption: Steric hindrance affecting nucleophile approach.

References

Application Notes: Pentamethylbenzaldehyde in the Synthesis of Sterically Hindered Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentamethylbenzaldehyde is a sterically hindered aromatic aldehyde that serves as a unique building block in the synthesis of complex organic molecules. Its five methyl groups introduce significant steric bulk around the formyl functional group, influencing reaction kinetics, product distribution, and the properties of the resulting molecules. This attribute makes it a valuable reagent for the synthesis of compounds with specific three-dimensional architectures, such as sterically encumbered porphyrins. These porphyrins are of interest to researchers in materials science and catalysis due to their unique photophysical properties and their potential to act as robust catalysts that are resistant to oxidative degradation.

This document provides detailed application notes for the synthesis of a complex organic molecule, 5,10,15,20-Tetrakis(pentamethylphenyl)porphyrin (TPMPP), using this compound as a key precursor. The protocol is adapted from established methods for porphyrin synthesis, with special considerations for the steric demands of the starting aldehyde.

Application in Porphyrin Synthesis: Synthesis of 5,10,15,20-Tetrakis(pentamethylphenyl)porphyrin (TPMPP)

The synthesis of TPMPP from this compound and pyrrole is a notable example of constructing a complex, sterically congested macromolecule. The significant steric hindrance provided by the pentamethylphenyl groups is expected to influence the reaction yield and the spectroscopic properties of the final porphyrin. The general approach involves an acid-catalyzed condensation of the aldehyde with pyrrole to form a porphyrinogen, which is subsequently oxidized to the stable, aromatic porphyrin.

Experimental Protocols

Protocol 1: Acid-Catalyzed Condensation and Oxidation for TPMPP Synthesis

This protocol details the synthesis of 5,10,15,20-Tetrakis(pentamethylphenyl)porphyrin from this compound and pyrrole using a mixed-acid system followed by oxidation.

Materials:

  • This compound (C₁₂H₁₆O)

  • Pyrrole (C₄H₅N), freshly distilled

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Propionic acid (CH₃CH₂COOH)

  • Acetic anhydride ((CH₃CO)₂O)

  • Trifluoroacetic acid (TFA, CF₃COOH)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Silica gel for column chromatography

  • Hexane

  • Toluene

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.76 g, 10 mmol) in 250 mL of anhydrous dichloromethane.

  • Addition of Pyrrole and Acid Catalyst: To the stirred solution, add freshly distilled pyrrole (0.67 g, 10 mmol). Subsequently, add a mixture of propionic acid (50 mL) and acetic anhydride (10 mL). Finally, add trifluoroacetic acid (0.77 mL, 10 mmol) dropwise.

  • Condensation Reaction: Stir the reaction mixture vigorously under a nitrogen atmosphere at room temperature for 2 hours. The color of the solution is expected to darken significantly, indicating the formation of porphyrinogen intermediates.

  • Oxidation: After 2 hours, add a solution of DDQ (1.70 g, 7.5 mmol) in 25 mL of toluene to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 1 hour. The color of the solution should turn to a deep purple, characteristic of porphyrin formation.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel.

    • Prepare a silica gel column using hexane as the eluent.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of toluene in hexane (starting with 100% hexane and gradually increasing the toluene concentration to 30%).

    • The main purple fraction containing the desired porphyrin is collected.

  • Isolation and Characterization: Evaporate the solvent from the collected fraction to yield the TPMPP as a purple solid. The product should be characterized by UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.

Data Presentation
ParameterExpected Value
Reactants
This compound1.76 g (10 mmol)
Pyrrole0.67 g (10 mmol)
Product
5,10,15,20-Tetrakis(pentamethylphenyl)porphyrin (TPMPP)
Yield 15-25% (Expected)
Reaction Time 3 hours
Purification Method Column Chromatography
Appearance Purple solid

Note: The expected yield is lower than that for the synthesis of unsubstituted tetraphenylporphyrin (TPP) due to the significant steric hindrance from the pentamethylphenyl groups, which can impede the cyclization reaction.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Analysis This compound This compound Condensation Acid-Catalyzed Condensation (CH₂Cl₂, Propionic Acid, Acetic Anhydride, TFA) This compound->Condensation Pyrrole Pyrrole Pyrrole->Condensation Oxidation Oxidation (DDQ, Toluene, Reflux) Condensation->Oxidation Workup Solvent Removal Oxidation->Workup Chromatography Column Chromatography (Silica Gel, Hexane/Toluene) Workup->Chromatography Product TPMPP (Purple Solid) Chromatography->Product

Caption: Workflow for the synthesis of TPMPP.

Porphyrin_Formation_Pathway Reactants This compound + Pyrrole Porphyrinogen Porphyrinogen Intermediate (Unstable, Colorless) Reactants->Porphyrinogen Acid-Catalyzed Condensation Porphyrin Tetrapentamethylphenylporphyrin (TPMPP) (Stable, Aromatic, Purple) Porphyrinogen->Porphyrin Oxidation (DDQ)

Caption: Key stages in porphyrin formation.

Application Notes and Protocols for Reactions Involving Pentamethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key chemical transformations involving Pentamethylbenzaldehyde. The methodologies outlined are intended to serve as a foundational guide for the synthesis of derivatives that may be of interest in medicinal chemistry and materials science.

Disproportionation of this compound via the Cannizzaro Reaction

The Cannizzaro reaction is a characteristic transformation of aldehydes that lack α-hydrogens, such as this compound. In the presence of a strong base, the aldehyde undergoes a disproportionation reaction to yield the corresponding primary alcohol (Pentamethylbenzyl alcohol) and carboxylic acid (Pentamethylbenzoic acid).

Experimental Protocol

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl, concentrated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in deionized water with cooling.

  • To the cooled basic solution, add this compound.

  • The reaction mixture is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is transferred to a separatory funnel and extracted with diethyl ether to separate the organic and aqueous layers.

  • Isolation of Pentamethylbenzyl alcohol: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Pentamethylbenzyl alcohol. Purification can be achieved by recrystallization or column chromatography.

  • Isolation of Pentamethylbenzoic acid: The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate is formed. The precipitate is collected by vacuum filtration, washed with cold deionized water, and dried to yield Pentamethylbenzoic acid.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )RoleTypical YieldMelting Point (°C)
This compoundC₁₂H₁₆O176.25Reactant--
Pentamethylbenzyl alcoholC₁₂H₁₈O178.27Product~45-50%159-163
Pentamethylbenzoic acidC₁₂H₁₆O₂192.25Product~45-50%-

Reaction Mechanism

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange Aldehyde This compound Intermediate1 Tetrahedral Intermediate Aldehyde->Intermediate1 + OH⁻ Hydroxide OH⁻ Hydroxide->Intermediate1 Intermediate1_2 Tetrahedral Intermediate Carboxylic_Acid Pentamethylbenzoic Acid Intermediate1_2->Carboxylic_Acid Alkoxide_2 Pentamethylbenzyl alkoxide Aldehyde_2 This compound Alkoxide Pentamethylbenzyl alkoxide Aldehyde_2->Alkoxide Hydride Transfer Alcohol Pentamethylbenzyl alcohol Alkoxide_2->Alcohol Carboxylic_Acid_2 Pentamethylbenzoic Acid Carboxylate Pentamethylbenzoate Carboxylic_Acid_2->Carboxylate

Caption: Mechanism of the Cannizzaro Reaction.

Olefination of this compound via the Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. This compound can be reacted with a phosphorus ylide, such as benzyltriphenylphosphonium ylide, to generate stilbene derivatives.

Experimental Protocol

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH, 50% aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate

  • Reaction tube or round-bottom flask

  • Separatory funnel

Procedure:

  • In a reaction tube, dissolve this compound and benzyltriphenylphosphonium chloride in dichloromethane.

  • To the stirred solution, add a 50% aqueous solution of sodium hydroxide dropwise.

  • The reaction mixture is stirred vigorously at room temperature for 30-60 minutes.

  • After the reaction is complete, as monitored by TLC, add deionized water and dichloromethane.

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • The crude stilbene derivative can be purified by recrystallization or column chromatography.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )RoleTypical Yield
This compoundC₁₂H₁₆O176.25Reactant-
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.86Reactant-
(E/Z)-PentamethylstilbeneC₁₉H₂₂250.38ProductVariable
Triphenylphosphine oxideC₁₈H₁₅OP278.28Byproduct-

Reaction Mechanism

Wittig_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Elimination Phosphonium_Salt Benzyltriphenylphosphonium chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Base Base Base (NaOH) Base->Ylide Ylide_2 Phosphorus Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide_2->Oxaphosphetane Oxaphosphetane_2 Oxaphosphetane Intermediate Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Stilbene Derivative Oxaphosphetane_2->Alkene Byproduct Triphenylphosphine oxide Oxaphosphetane_2->Byproduct

Caption: Mechanism of the Wittig Reaction.

Oxidation of this compound to Pentamethylbenzoic Acid

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate.

Experimental Protocol

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Sulfuric acid (H₂SO₄, dilute)

  • Sodium bisulfite (NaHSO₃)

  • Round-bottom flask

  • Reflux condenser

  • Standard glassware for filtration

Procedure:

  • In a round-bottom flask, dissolve sodium carbonate in water and add this compound.

  • Slowly add a solution of potassium permanganate in water to the mixture.

  • Heat the reaction mixture to reflux for 1-2 hours. The disappearance of the purple permanganate color indicates the progress of the reaction.

  • After the reaction is complete, cool the mixture and filter to remove the manganese dioxide byproduct.

  • If the filtrate is still purple, add a small amount of sodium bisulfite to decolorize it.

  • Cool the filtrate in an ice bath and acidify with dilute sulfuric acid to precipitate the Pentamethylbenzoic acid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )RoleTypical Yield
This compoundC₁₂H₁₆O176.25Reactant-
Potassium permanganateKMnO₄158.03Oxidant-
Pentamethylbenzoic acidC₁₂H₁₆O₂192.25Product> 90%

Reaction Mechanism

Oxidation_Mechanism cluster_step1 Step 1: Hydrate Formation cluster_step2 Step 2: Oxidation Aldehyde This compound Hydrate Gem-diol Intermediate Aldehyde->Hydrate + H₂O Water H₂O Water->Hydrate Hydrate_2 Gem-diol Intermediate Carboxylic_Acid Pentamethylbenzoic Acid Hydrate_2->Carboxylic_Acid + [O] Oxidant [O] Oxidant->Carboxylic_Acid

Caption: General mechanism for aldehyde oxidation.

Experimental Workflow

A general workflow for performing the described organic syntheses is depicted below. This workflow emphasizes the key stages from reaction setup to product characterization.

Experimental_Workflow General Experimental Workflow Start Reaction Setup (Glassware, Reagents) Reaction Running the Reaction (Stirring, Heating/Cooling) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Isolation Product Isolation (Drying, Solvent Removal) Workup->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Characterization Product Characterization (NMR, IR, MP) Purification->Characterization End Final Product Characterization->End

Pentamethylbenzaldehyde as a chemical intermediate in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pentamethylbenzaldehyde, a sterically hindered aromatic aldehyde, serves as a crucial chemical intermediate in the multi-step synthesis of a variety of complex organic molecules. Its unique structure, featuring a benzene ring fully substituted with methyl groups, imparts distinct reactivity and provides a scaffold for the construction of novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key reactions involving this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₆O--INVALID-LINK--
Molecular Weight 176.25 g/mol --INVALID-LINK--
CAS Number 17432-38-1--INVALID-LINK--
Appearance Powder--INVALID-LINK--
Melting Point 130.5 °C--INVALID-LINK--
Flash Point 135.9 °C--INVALID-LINK--

Applications in Multi-Step Synthesis

This compound is a valuable starting material for the synthesis of various classes of organic compounds, including stilbenes, chalcones, and their derivatives. These compounds are of significant interest due to their diverse biological activities.[1][2][3] The steric hindrance provided by the five methyl groups can influence reaction pathways and stereoselectivity, offering unique synthetic opportunities.

Synthesis of Stilbene Derivatives

Stilbenes and their derivatives are a class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The Wittig reaction is a common method for the synthesis of stilbenes from aldehydes.

Wittig_Reaction PMB This compound Intermediate Oxaphosphetane Intermediate PMB->Intermediate Reaction Ylide Phosphonium Ylide Ylide->Intermediate Stilbene Pentamethylstilbene Derivative Intermediate->Stilbene Elimination TPO Triphenylphosphine Oxide Intermediate->TPO

Fig. 1: Wittig Reaction for Stilbene Synthesis

Experimental Protocol: Synthesis of a Pentamethylstilbene Derivative via Wittig Reaction

This protocol describes a general procedure for the synthesis of a stilbene derivative from this compound using a Wittig reagent.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Dichloromethane

  • Water

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in the anhydrous solvent.

  • Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide.

  • Dissolve this compound in the anhydrous solvent in a separate flask.

  • Slowly add the this compound solution to the ylide suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pentamethylstilbene derivative.

ReactantMolar RatioNotes
This compound1.0 eq
Benzyltriphenylphosphonium chloride1.1 eq
Strong Base1.1 eq

Note: Due to the steric hindrance of this compound, reaction times may be longer and yields may vary compared to reactions with unsubstituted benzaldehyde.

Synthesis of Chalcone Derivatives

Chalcones are precursors to flavonoids and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2][4] They are typically synthesized via an Aldol condensation reaction between an aldehyde and a ketone.

Aldol_Condensation PMB This compound Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) PMB->Aldol_Adduct Ketone Acetophenone Derivative Enolate Enolate Intermediate Ketone->Enolate Base Enolate->Aldol_Adduct Nucleophilic Attack Chalcone Pentamethylchalcone Derivative Aldol_Adduct->Chalcone Dehydration

Fig. 2: Aldol Condensation for Chalcone Synthesis

Experimental Protocol: Synthesis of a Pentamethylchalcone Derivative

This protocol outlines a general procedure for the synthesis of a chalcone derivative from this compound and an acetophenone derivative.

Materials:

  • This compound

  • Substituted Acetophenone

  • Base (e.g., NaOH or KOH)

  • Solvent (e.g., Ethanol)

  • Water

  • Hydrochloric acid (for neutralization)

Procedure:

  • Dissolve this compound and the substituted acetophenone in ethanol in a round-bottom flask.

  • Add an aqueous solution of the base (e.g., NaOH) to the flask.

  • Stir the reaction mixture at room temperature for the specified duration (monitor by TLC).

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pentamethylchalcone derivative.

ReactantMolar RatioNotes
This compound1.0 eq
Substituted Acetophenone1.0 eq
Base (e.g., NaOH)2.0-3.0 eq

Note: The steric hindrance of this compound may necessitate longer reaction times or the use of a stronger base to achieve good yields.

Potential Biological Significance of this compound Derivatives

While specific signaling pathways for this compound derivatives are not extensively documented, the core structures they form, such as stilbenes and chalcones, are known to interact with various biological targets. For instance, some chalcones are known to inhibit inflammatory pathways.

Signaling_Pathway cluster_cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Phosphorylation p65_p50 p65/p50 NFkB->p65_p50 nucleus Nucleus p65_p50->nucleus Translocation DNA DNA p65_p50->DNA Binds to Promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Catalysis Chalcone Pentamethylchalcone Derivative Chalcone->IKK Inhibition

References

Application Notes and Protocols: Studying Steric Hindrance Effects Using Pentamethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethylbenzaldehyde, a highly substituted aromatic aldehyde, serves as an exemplary substrate for investigating the profound impact of steric hindrance on chemical reactions. The five methyl groups on the benzene ring create a sterically congested environment around the aldehyde functional group. This steric bulk significantly influences the accessibility of the carbonyl carbon to nucleophiles, thereby affecting reaction rates, yields, and even reaction pathways. These application notes provide detailed protocols and comparative data to illustrate the use of this compound in studying steric effects in several fundamental organic transformations.

Nucleophilic Addition Reactions: The Grignard Reaction

The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl compound, is highly sensitive to steric effects. The bulky pentamethylphenyl group in this compound is expected to significantly impede the approach of the Grignard reagent.

Comparative Data: Expected Yields of Grignard Reactions
AldehydeGrignard ReagentExpected ProductExpected Yield (%)Steric Hindrance
BenzaldehydeMethylmagnesium Bromide1-PhenylethanolHigh (~80-90%)Low
MesitaldehydeMethylmagnesium Bromide1-(2,4,6-Trimethylphenyl)ethanolModerate (~40-60%)High
This compound Methylmagnesium Bromide1-(Pentamethylphenyl)ethanolLow (< 20%) Very High
Benzaldehydetert-Butylmagnesium Chloride1-Phenyl-2,2-dimethylpropan-1-olVery Low (< 5%)High (from Nucleophile)
This compound tert-Butylmagnesium Chloride1-(Pentamethylphenyl)-2,2-dimethylpropan-1-olExtremely Low / No Reaction Extremely High

Note: The expected yields for this compound are estimations based on the principles of steric hindrance and data from similarly hindered aldehydes. Actual yields may vary based on reaction conditions.

Experimental Protocol: Grignard Reaction with this compound

Objective: To observe the effect of high steric hindrance on the yield of a Grignard reaction.

Materials:

  • This compound

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Add 1 M hydrochloric acid to dissolve the magnesium salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Grignard Reaction

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg Turnings Grignard CH3MgI Solution Mg->Grignard MeI Methyl Iodide MeI->Grignard Ether_prep Anhydrous Ether Ether_prep->Grignard Reaction_Mix Reaction Mixture Grignard->Reaction_Mix PMBA This compound in Ether PMBA->Reaction_Mix Quench Quench with NH4Cl Reaction_Mix->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product 1-(Pentamethylphenyl)ethanol Purify->Product

Caption: Workflow for the Grignard reaction with this compound.

Olefination Reactions: The Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis. However, the formation of the oxaphosphetane intermediate is highly susceptible to steric hindrance. The bulky substituents on this compound are expected to significantly decrease the rate and yield of the Wittig reaction, especially with bulky ylides.

Comparative Data: Expected Yields of Wittig Reactions
AldehydePhosphorus YlideExpected ProductExpected Yield (%)Steric Hindrance
Benzaldehyde(Triphenylphosphoranylidene)methaneStyreneHigh (~90%)Low
Mesitaldehyde(Triphenylphosphoranylidene)methane2,4,6-TrimethylstyreneModerate (~50-70%)High
This compound (Triphenylphosphoranylidene)methanePentamethylstyreneLow (~10-30%) Very High
Benzaldehyde(Triphenylphosphoranylidene)ethane1-Phenylprop-1-eneHigh (~85%)Low
This compound (Triphenylphosphoranylidene)ethane1-(Pentamethylphenyl)prop-1-eneVery Low (< 10%) Extremely High

Note: The expected yields for this compound are estimations based on the principles of steric hindrance and data from similarly hindered aldehydes. Actual yields may vary based on reaction conditions.

Experimental Protocol: Wittig Reaction with this compound

Objective: To demonstrate the impact of severe steric hindrance on the efficiency of the Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 equivalents) dropwise. A deep red or orange color indicates the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Signaling Pathway of Steric Hindrance in Wittig Reaction

Wittig_Steric_Effect PMBA This compound (High Steric Hindrance) Intermediate Oxaphosphetane Intermediate Transition_State Crowded Transition State PMBA->Transition_State Approach of Ylide Ylide Phosphorus Ylide Ylide->Transition_State Product Alkene Product Intermediate->Product Byproduct Triphenylphosphine Oxide Intermediate->Byproduct Transition_State->Intermediate Difficult Formation

Caption: Steric hindrance in the Wittig reaction of this compound.

Disproportionation Reactions: The Cannizzaro Reaction

The Cannizzaro reaction is characteristic of aldehydes lacking α-hydrogens. The reaction involves a hydride transfer, which can be sterically hindered. While this compound is a suitable substrate, the rate of reaction is expected to be slower compared to less substituted benzaldehydes.

Comparative Data: Expected Relative Rates of Cannizzaro Reactions
AldehydeRelative Rate (k/k₀)Steric Hindrance
Benzaldehyde (k₀)1.00Low
4-Nitrobenzaldehyde> 1.00Low (Electronic Effect Dominates)
Mesitaldehyde< 1.00High
This compound << 1.00 Very High

Note: The relative rates are qualitative estimations. The actual kinetic data would require experimental determination.

Experimental Protocol: Cannizzaro Reaction of this compound

Objective: To investigate the rate of the Cannizzaro reaction for a sterically hindered aldehyde.

Materials:

  • This compound

  • Potassium hydroxide (50% aqueous solution)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in a minimal amount of methanol (if necessary for solubility).

  • Add a concentrated solution of potassium hydroxide (e.g., 50% w/v).

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for an extended period (e.g., 24-48 hours), monitoring by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether to separate the pentamethylbenzyl alcohol.

  • Wash the ether layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the alcohol.

  • Acidify the aqueous layer with concentrated HCl to precipitate the pentamethylbenzoic acid.

  • Filter the acid, wash with cold water, and dry.

Logical Relationship in Cannizzaro Reaction

Cannizzaro_Logic Aldehyde1 This compound (Molecule 1) OH_attack Nucleophilic Attack by OH- Aldehyde1->OH_attack Tetrahedral_Int Tetrahedral Intermediate OH_attack->Tetrahedral_Int Hydride_Transfer Hydride Transfer (Rate-Determining) Tetrahedral_Int->Hydride_Transfer Carboxylate Pentamethylbenzoate Hydride_Transfer->Carboxylate Alkoxide Pentamethylbenzyl Alkoxide Hydride_Transfer->Alkoxide Aldehyde2 This compound (Molecule 2) Aldehyde2->Hydride_Transfer Proton_Exchange Proton Exchange Carboxylate->Proton_Exchange Alkoxide->Proton_Exchange Acid Pentamethylbenzoic Acid Proton_Exchange->Acid Alcohol Pentamethylbenzyl Alcohol Proton_Exchange->Alcohol

Caption: Logical steps in the Cannizzaro reaction of this compound.

Conclusion

This compound is a valuable tool for demonstrating and quantifying the effects of steric hindrance in organic reactions. The provided protocols and comparative data serve as a foundation for researchers to design experiments that probe the limits of sterically demanding transformations. The significant reduction in reaction rates and yields observed with this compound underscores the critical role of steric accessibility in dictating the course of chemical reactions, a fundamental concept in rational drug design and synthetic methodology development.

Application Notes and Protocols for Monitoring Pentamethylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving Pentamethylbenzaldehyde using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for tracking reaction progress, identifying products and byproducts, and ensuring the purity of the final compound.

Introduction to Reaction Monitoring

Monitoring the progress of a chemical reaction is essential for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with high yield and purity.[1][2][3][4] Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of a reaction, while Gas Chromatography-Mass Spectrometry (GC-MS) provides detailed quantitative and structural information.[5]

This compound is an aromatic aldehyde used as a building block in the synthesis of various organic compounds. Effective monitoring of its reactions is critical for successful outcomes in research and development.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a simple, fast, and inexpensive technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[1][2][6][7] It is an invaluable tool for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[1][2][3][6]

Principle of TLC Monitoring

As a reaction proceeds, aliquots are taken at various time points and spotted on a TLC plate. The plate is then developed in a suitable solvent system. Compounds are separated based on their polarity; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. By comparing the spots of the reaction mixture with those of the starting material, one can visualize the consumption of the reactant and the formation of the product(s).

Experimental Protocol for TLC Monitoring

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber (e.g., a beaker with a watch glass or a dedicated TLC tank)

  • Capillary tubes for spotting

  • Mobile phase (solvent system)

  • UV lamp for visualization

  • Staining solution (e.g., potassium permanganate stain) if compounds are not UV-active

  • This compound starting material

  • Reaction mixture aliquots

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.[5][6] Cover the chamber and allow it to equilibrate.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[5][6] Mark lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (CO) where both will be applied.[3][5][8]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of a dilute solution of the this compound starting material onto the "SM" lane on the baseline.[5][8]

    • Apply a small spot of the reaction mixture aliquot onto the "RM" lane.[3][8]

    • Carefully apply a spot of the starting material and a spot of the reaction mixture on top of each other in the "CO" lane.[3][5][8] The co-spot helps to confirm if the starting material is still present in the reaction mixture, especially if the Rf values are close.[3][8]

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[5][7] Close the chamber and allow the solvent to ascend the plate by capillary action.[7]

  • Visualize the Results: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[6][8] Allow the plate to dry. Visualize the spots under a UV lamp (if the compounds are UV-active) and circle them with a pencil.[8] If necessary, use a chemical stain to visualize the spots.

  • Interpret the Results: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

Data Presentation: TLC

The results of a TLC experiment are typically recorded by drawing a representation of the chromatogram and noting the calculated Rf values.

LaneCompoundRf Value (Example)Observations
SMThis compound0.65Single spot corresponding to the aldehyde.
RM (t=0)Reaction Mixture0.65Single spot, same as starting material.
RM (t=1 hr)Reaction Mixture0.65, 0.40Faint starting material spot, new product spot.
RM (t=3 hr)Reaction Mixture0.40Starting material spot has disappeared.
Product (Isolated)Desired Product0.40Single spot corresponding to the product.

Note: The mobile phase for this example is assumed to be a 9:1 Hexane:Ethyl Acetate mixture. The optimal solvent system must be determined experimentally.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, RM, Co-spot) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize Spots (UV/Stain) develop_plate->visualize calc_rf Calculate Rf Values visualize->calc_rf interpret Interpret Reaction Progress calc_rf->interpret

Workflow for TLC monitoring of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[9] It is ideal for the analysis of volatile and semi-volatile compounds like this compound and its derivatives, providing both quantitative data on reaction conversion and structural information for product confirmation.[10]

Principle of GC-MS Monitoring

In GC, a sample is vaporized and injected into a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification. By integrating the peak areas in the chromatogram, the relative amounts of each component can be quantified.

Experimental Protocol for GC-MS Analysis

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column like HP-5MS)[5]

  • High-purity carrier gas (e.g., Helium)

  • Syringe for injection

  • Vials for sample preparation

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • This compound standard

  • Reaction mixture aliquots

Procedure:

  • Sample Preparation:

    • Take a small aliquot (e.g., 50 µL) from the reaction mixture at specific time points.[11]

    • Dilute the aliquot with a suitable volatile solvent (e.g., to 1 mL with ethyl acetate) to a concentration appropriate for GC-MS analysis (typically in the µg/mL range).[10][11]

    • If necessary, filter the diluted sample to remove any particulate matter.[10]

    • Prepare a standard solution of this compound with a known concentration for comparison.

  • Instrument Setup:

    • Set up the GC-MS with an appropriate method. The parameters below are a starting point and should be optimized.

    • GC Conditions (Example):

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.[11]

      • Inlet Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 2 minutes.

        • Ramp: Increase to 250 °C at 10 °C/min.

        • Final hold: Hold at 250 °C for 5 minutes.

    • MS Conditions (Example):

      • Ion Source Temperature: 230 °C

      • Acquisition Mode: Full Scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification if target ions are known.

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peaks in the chromatogram by their retention times and mass spectra. Compare the mass spectrum of the starting material peak with a known standard of this compound.

    • Identify the product peak(s) by analyzing their mass spectra to confirm the expected molecular weight and fragmentation pattern.

    • Quantify the reaction progress by comparing the peak area of the this compound in the reaction mixture to its initial peak area or by calculating the percentage of product formed relative to the starting material.

Data Presentation: GC-MS

Quantitative data from GC-MS analysis should be presented in a clear, tabular format.

Table 1: GC-MS Retention Times and Mass Spectral Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound12.5176 (M+), 175, 161, 147
Example Product15.2(To be determined)
Solvent2.1(Solvent specific)

Note: Retention times and mass fragments are illustrative and must be determined experimentally.

Table 2: Reaction Conversion Monitored by GC-MS

Reaction Time (hours)Peak Area of this compoundPeak Area of Product% Conversion
01,500,00000%
1750,000700,000~50%
2150,0001,300,000~90%
3< 10,0001,450,000>99%

% Conversion can be calculated as: [Initial Area (SM) - Current Area (SM)] / Initial Area (SM) * 100 or by other appropriate quantitative methods.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation sample_prep Prepare Sample (Aliquot & Dilute) inject_sample Inject Sample sample_prep->inject_sample instrument_setup Set GC-MS Parameters instrument_setup->inject_sample run_analysis Acquire Data inject_sample->run_analysis analyze_chromatogram Analyze Chromatogram run_analysis->analyze_chromatogram analyze_mass_spectra Analyze Mass Spectra analyze_chromatogram->analyze_mass_spectra quantify Quantify Conversion analyze_mass_spectra->quantify

Workflow for GC-MS monitoring of a chemical reaction.

Conclusion

The combined use of TLC and GC-MS provides a comprehensive approach to monitoring reactions involving this compound. TLC serves as a rapid, cost-effective tool for frequent checks on reaction progress, while GC-MS delivers detailed quantitative and structural information crucial for final analysis, ensuring product purity and maximizing yield. These methods are fundamental to the successful development and scale-up of chemical syntheses in academic and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pentamethylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pentamethylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the formylation of pentamethylbenzene to synthesize this compound are the Vilsmeier-Haack reaction and the Gattermann-Koch reaction. Both methods are types of electrophilic aromatic substitution, which is favorable for the electron-rich pentamethylbenzene ring.

Q2: Which formylation method is generally preferred for pentamethylbenzene?

A2: The Vilsmeier-Haack reaction is often preferred for laboratory-scale synthesis due to its use of relatively milder and more manageable reagents (phosphoryl chloride and dimethylformamide) compared to the Gattermann-Koch reaction, which typically requires carbon monoxide gas and a strong Lewis acid catalyst like aluminum chloride.

Q3: I am experiencing a low yield in my Vilsmeier-Haack reaction. What are the potential causes?

A3: Low yields in the Vilsmeier-Haack formylation of pentamethylbenzene can stem from several factors:

  • Incomplete formation of the Vilsmeier reagent: Ensure that the phosphoryl chloride is added slowly to chilled DMF and allowed to react completely before the addition of pentamethylbenzene.

  • Insufficient reaction time or temperature: While the reaction with the electron-rich pentamethylbenzene is expected to be facile, ensure the reaction has proceeded to completion by monitoring with an appropriate technique like Thin Layer Chromatography (TLC).

  • Moisture contamination: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Inefficient work-up: The iminium salt intermediate must be fully hydrolyzed to the aldehyde. Ensure vigorous stirring during the aqueous work-up.

Q4: What are the likely side products in the synthesis of this compound?

A4: Potential side products can include:

  • Unreacted pentamethylbenzene: If the reaction does not go to completion.

  • Oxidation of the product: this compound can be oxidized to pentamethylbenzoic acid, especially if exposed to air for extended periods, though this is less common under the reaction conditions themselves.

  • Products from impurities in the starting material: Ensure the purity of your pentamethylbenzene before starting the reaction.

Q5: How can I effectively purify the crude this compound?

A5: Purification can typically be achieved through recrystallization or column chromatography. Given that this compound is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) is often an effective method for removing unreacted starting material and other impurities. Column chromatography using silica gel with a non-polar eluent system can also be employed for high purity samples.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Use freshly distilled, anhydrous DMF and ensure phosphoryl chloride is of high quality. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient reaction temperature.Pentamethylbenzene is a solid, ensure it is fully dissolved in the reaction medium. Gently warm the reaction mixture if TLC analysis shows no conversion at lower temperatures.
Poor quality of starting pentamethylbenzene.Purify the starting material by recrystallization from ethanol if necessary.
Formation of a Tar-like Substance Reaction temperature is too high.Maintain a controlled temperature during the addition of reagents and throughout the reaction. Use an ice bath to manage any exotherm.
Concentrated reagents leading to polymerization.Ensure adequate solvent is used to maintain a homogenous reaction mixture.
Product is an Oil Instead of a Solid Presence of impurities.Purify the crude product using column chromatography to remove oily impurities before attempting recrystallization.
Incomplete removal of solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Difficulty in Isolating the Product during Work-up Incomplete hydrolysis of the intermediate.After quenching the reaction with ice water, stir the mixture vigorously for an extended period to ensure complete hydrolysis of the iminium salt.
Product is partially soluble in the aqueous layer.Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to ensure complete recovery of the product.

Experimental Protocols

Vilsmeier-Haack Formylation of Pentamethylbenzene

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • Pentamethylbenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve pentamethylbenzene (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the pentamethylbenzene solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of polysubstituted aromatic compounds. Specific data for pentamethylbenzene is limited in readily available literature, and optimization may be required.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
Electron-rich arenes (general)POCl₃, DMF0 to 801 - 1270-90[1][2]
1,3,5-Trimethylbenzene (Mesitylene)POCl₃, DMF80-903~85General Literature

Note: The conditions for mesitylene can serve as a starting point for optimizing the reaction with pentamethylbenzene, which is even more electron-rich.

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation (POCl₃ + DMF @ 0°C) substrate_add Substrate Addition (Pentamethylbenzene) reagent_prep->substrate_add reaction Reaction (RT, 2-4h) substrate_add->reaction workup Aqueous Work-up (Ice, NaHCO₃) reaction->workup extraction Extraction (DCM) workup->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield decision decision result Consult Further Literature start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp? Time?) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Work-up & Purification workup_ok Work-up Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Use Anhydrous Reagents & Inert Atmosphere reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Temperature & Reaction Time conditions_ok->optimize_conditions No workup_ok->result Yes optimize_workup Improve Extraction & Purification Steps workup_ok->optimize_workup No success Yield Improved optimize_reagents->success optimize_conditions->success optimize_workup->success

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

References

Overcoming steric hindrance in Pentamethylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pentamethylbenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the significant steric hindrance of this unique aromatic aldehyde.

Frequently Asked Questions (FAQs)

Q1: Why are nucleophilic addition reactions with this compound so challenging?

A1: The primary challenge is the severe steric hindrance created by the five methyl groups on the benzene ring. Two of these methyl groups are in the ortho positions, flanking the aldehyde functional group. This crowding physically blocks the trajectory of incoming nucleophiles, making it difficult for them to approach and attack the electrophilic carbonyl carbon. Standard reaction conditions that work well for benzaldehyde or less substituted aldehydes often fail or give very low yields with this compound.

Q2: What are the most common failed reactions with this compound?

A2: The most common issues are observed in fundamental C-C bond-forming reactions such as Grignard, Wittig, and aldol-type reactions, as well as C-N bond-forming reactions like reductive amination. Often, users report the recovery of unreacted starting material or the formation of side products resulting from alternative reaction pathways that avoid the sterically congested carbonyl center.

Q3: Are there general strategies to improve reaction success with this substrate?

A3: Yes. The key is to employ strategies that either increase the reactivity of the aldehyde, use smaller and more reactive nucleophiles, or modify reaction conditions to overcome the high activation energy barrier imposed by steric hindrance. Common strategies include:

  • Use of Lewis Acids: To increase the electrophilicity of the carbonyl carbon.

  • Modified Reagents: Employing more reactive variants of standard reagents (e.g., Horner-Wadsworth-Emmons reagents instead of standard Wittig ylides).

  • Reaction Additives: Using additives like cerium(III) chloride in Grignard reactions to suppress side reactions.

  • Elevated Temperature/Pressure: To provide the necessary energy to overcome the steric barrier.

Troubleshooting Guides

Issue 1: Low or No Yield in Grignard Reactions

Your Grignard reaction with this compound and an alkyl/aryl magnesium halide shows low conversion, and you primarily recover the starting aldehyde.

Logical Troubleshooting Flowchart

start Low Yield in Grignard Reaction cause1 Cause: Steric hindrance prevents nucleophilic attack. start->cause1 Primary Reason cause2 Cause: Grignard reagent acts as a base, leading to enolization or reduction. start->cause2 Common Side Reaction solution1 Solution 1: Use a Lewis Acid Additive (e.g., CeCl₃). cause1->solution1 solution2 Solution 2: Use a more reactive organometallic reagent (e.g., Organolithium). cause1->solution2 solution3 Solution 3: Increase reaction temperature carefully. cause1->solution3 cause2->solution1 CeCl₃ suppresses enolization outcome Improved Yield of Secondary Alcohol solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting low-yield Grignard reactions.

Detailed Solutions:

  • CeCl₃-Mediated Grignard Addition (Luche Reaction): The addition of anhydrous cerium(III) chloride can significantly improve yields.[1][2][3][4][5] Organocerium reagents, formed in situ, are less basic but still highly nucleophilic, which suppresses side reactions like enolization and reduction that are common with hindered ketones and aldehydes.[1][2][3][4][5]

  • Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. This should be done cautiously to avoid decomposition.

Comparative Data: Grignard Addition to this compound

EntryGrignard ReagentAdditiveTemperature (°C)Time (h)Approx. Yield of Alcohol (%)
1MeMgBrNone35 (reflux THF)4< 10%
2MeMgBrCeCl₃35 (reflux THF)475 - 85%
3n-BuLiNone0 to RT260 - 70%

Note: Yields are estimated based on typical outcomes for sterically hindered substrates and may vary.

Issue 2: Wittig Reaction Fails to Produce Alkene

Your Wittig reaction with this compound results in the recovery of the starting material or formation of byproducts, with little to no desired alkene.

Experimental Workflow for Olefination

start Goal: Synthesize Alkene from This compound step1 Standard Wittig Reaction (e.g., Ph₃P=CH₂) start->step1 result1 Low to No Yield step1->result1 Observed Outcome step2 Troubleshoot: Use Horner-Wadsworth-Emmons (HWE) Reagent (e.g., (EtO)₂P(O)CH₂CO₂Et + NaH) result1->step2 Alternative Strategy result2 Improved Yield of (E)-Alkene step2->result2

Caption: Strategy for successful olefination.

Detailed Solutions:

  • Horner-Wadsworth-Emmons (HWE) Reaction: Standard Wittig ylides are often too bulky and not reactive enough. The HWE reaction utilizes phosphonate carbanions, which are more nucleophilic and generally less sterically demanding than the corresponding triphenylphosphonium ylides.[6][7][8][9][10] This often leads to successful olefination where the Wittig reaction fails, typically with high selectivity for the (E)-alkene.[6][8]

Comparative Data: Olefination of this compound

EntryReagent TypeReagentBaseSolventApprox. Yield of Alkene (%)
1WittigPh₃P⁺Me Br⁻n-BuLiTHF< 5%
2HWE(EtO)₂P(O)CH₂CO₂EtNaHTHF80 - 90% (E-isomer)
3HWE (Still-Gennari)(CF₃CH₂O)₂P(O)CH₂CO₂EtKHMDS, 18-Crown-6THFHigh (predominantly Z-isomer)

Note: Yields are estimated based on typical outcomes for sterically hindered substrates and may vary.

Issue 3: Inefficient Reductive Amination

Your attempt to form a secondary amine from this compound and a primary amine under standard conditions (e.g., NaBH₄) is slow and incomplete.

Detailed Solutions:

  • Use a More Reactive Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that is often more effective than sodium borohydride for hindered substrates. It can reduce the intermediate iminium ion as it is formed in situ.

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as Ti(OiPr)₄ or ZnCl₂, can activate the aldehyde towards the initial nucleophilic attack by the amine, facilitating the formation of the imine/iminium ion intermediate, which is then reduced.

  • Elevated Temperature: Gentle heating can accelerate both the imine formation and the reduction steps.

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in portions at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Signaling Pathway: Lewis Acid Catalysis in Reductive Amination

cluster_0 Reaction Pathway Aldehyde This compound (R-CHO) Activated Activated Complex [R-CHO---LA] Aldehyde->Activated Coordination LewisAcid Lewis Acid (LA) (e.g., Ti(OiPr)₄) LewisAcid->Activated Iminium Iminium Ion [R-CH=N⁺HR'] Activated->Iminium + Amine - H₂O Amine Primary Amine (R'-NH₂) Amine->Iminium Product Secondary Amine (R-CH₂-NHR') Iminium->Product + Reductant Reductant Reductant (e.g., NaBH(OAc)₃) Reductant->Product

Caption: Lewis acid activation in reductive amination.

References

Technical Support Center: Troubleshooting the Pentamethylbenzaldehyde Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the Wittig reaction with the sterically hindered substrate, pentamethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with this compound is showing low to no conversion. What are the likely causes?

Several factors can contribute to poor conversion, especially with a sterically hindered aldehyde like this compound:

  • Steric Hindrance: The five methyl groups on the aromatic ring create significant steric bulk around the aldehyde functional group, impeding the approach of the Wittig reagent.[1][2]

  • Insufficiently Strong Base: Incomplete deprotonation of the phosphonium salt to form the ylide is a common reason for low yields. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary.[3]

  • Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and decompose before reacting with the aldehyde.

  • Poor Reagent Quality: The this compound may have oxidized to the corresponding carboxylic acid, or the phosphonium salt may be wet. It is crucial to use pure and dry reagents.

Q2: How can I improve the yield of my this compound Wittig reaction?

To improve the yield, consider the following optimizations:

  • Choice of Base and Solvent: Use a strong base such as n-BuLi or NaH in an anhydrous aprotic solvent like THF or diethyl ether to ensure complete ylide formation.[3]

  • Reaction Temperature: Ylide formation is often best performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions. The subsequent reaction with the aldehyde may require elevated temperatures and longer reaction times to overcome the steric hindrance of this compound.

  • Order of Addition: In some cases, adding the phosphonium salt to a mixture of the aldehyde and a strong base (like potassium tert-butoxide) can be beneficial, as the ylide is generated in the presence of the aldehyde and can react immediately.

  • Use of Stabilized Ylides: If applicable to your desired product, stabilized ylides (e.g., those containing an ester or ketone group) are generally more reactive towards aldehydes than ketones and can sometimes give better results, although they typically favor the formation of (E)-alkenes.[1][4]

Q3: I am observing a mixture of E/Z isomers in my product. How can I control the stereoselectivity?

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:[1]

  • Non-stabilized Ylides: These typically favor the formation of (Z)-alkenes.

  • Stabilized Ylides: These predominantly yield (E)-alkenes.[4]

  • Semi-stabilized Ylides (e.g., R = aryl): Often result in poor E/Z selectivity.

For specific stereochemical outcomes, the Schlosser modification can be employed to favor the (E)-alkene with non-stabilized ylides.[1]

Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?

Triphenylphosphine oxide can be challenging to remove due to its similar polarity to many organic products. Here are some common purification strategies:

  • Column Chromatography: This is a very common and effective method for separating the desired alkene from triphenylphosphine oxide.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent, allowing for its removal by filtration.

Q5: Are there any alternative reactions to the Wittig reaction for a sterically hindered aldehyde like this compound?

Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that often provides better yields with sterically hindered substrates.[1] The HWE reaction utilizes a phosphonate ester, and the resulting phosphonate carbanions are generally more nucleophilic and less basic than Wittig reagents. A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.

Experimental Protocols

Note: The following protocols are generalized based on standard Wittig reaction procedures and may require optimization for the specific case of this compound.

Protocol 1: General Procedure for Wittig Reaction with a Non-Stabilized Ylide
  • Phosphonium Salt Preparation: In a round-bottom flask, dissolve triphenylphosphine (1.1 eq) in toluene. Add the desired alkyl halide (1.0 eq) and heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, filter the resulting white precipitate, wash with cold toluene, and dry under vacuum to obtain the phosphonium salt.

  • Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.2 eq). Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath. Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 eq). A color change (often to orange or red) typically indicates ylide formation. Stir the mixture at 0 °C for 1 hour.

  • Reaction with this compound: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate (3 x). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: One-Pot Aqueous Wittig Reaction with a Stabilized Ylide

This procedure is adapted for stabilized ylides and offers a more environmentally friendly approach.[5]

  • Reaction Setup: In a test tube, add triphenylphosphine (1.4 eq), the desired α-bromoester (e.g., methyl bromoacetate) (1.6 eq), and this compound (1.0 eq) to a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Reaction: Stir the suspension vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with 1.0 M sulfuric acid. Extract the mixture with diethyl ether (3 x 5 mL).

  • Purification: Combine the organic extracts and dry with anhydrous magnesium sulfate. Decant the dried solution and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Wittig Reaction

Potential Cause Recommended Solution Expected Outcome
Steric Hindrance Increase reaction temperature and/or extend reaction time. Consider using the Horner-Wadsworth-Emmons (HWE) reaction.Improved conversion rates. The HWE reaction may provide significantly higher yields.
Incomplete Ylide Formation Use a stronger base (e.g., n-BuLi, NaH) in an anhydrous solvent (e.g., THF). Ensure the phosphonium salt is completely dry.More complete formation of the ylide, leading to higher product yield.
Ylide Decomposition Generate the ylide at low temperatures (0 °C to -78 °C). Consider a one-pot procedure where the ylide reacts as it is formed.Increased concentration of the active ylide available for reaction.
Poor Reagent Purity Use freshly purified this compound and ensure the phosphonium salt is thoroughly dried.Reduced side reactions and improved overall yield.

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Sterically Hindered Aldehydes

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Reactivity Can be sluggish with sterically hindered ketones.Generally more reactive and effective with hindered substrates.
Byproduct Triphenylphosphine oxide (often difficult to remove).Water-soluble phosphate ester (easily removed by aqueous extraction).
Stereoselectivity Dependent on ylide stability (non-stabilized -> Z-alkene; stabilized -> E-alkene).Generally favors the formation of the (E)-alkene.

Mandatory Visualization

Wittig_Troubleshooting cluster_no_conversion Troubleshooting: No Reaction cluster_low_conversion Troubleshooting: Incomplete Reaction cluster_complex_mixture Troubleshooting: Side Reactions start Low or No Product check_conversion Check TLC for Aldehyde Consumption start->check_conversion no_conversion Aldehyde Unreacted check_conversion->no_conversion No spot for product low_conversion Incomplete Reaction check_conversion->low_conversion Faint product spot, strong aldehyde spot complex_mixture Complex Mixture of Products check_conversion->complex_mixture Multiple new spots check_ylide Verify Ylide Formation (color change?) no_conversion->check_ylide steric_hindrance Address Steric Hindrance low_conversion->steric_hindrance side_reactions Identify Side Products complex_mixture->side_reactions ylide_issue Potential Ylide Issue check_ylide->ylide_issue No color change base_issue Check Base Strength & Dryness ylide_issue->base_issue reagent_purity Check Reagent Purity (Aldehyde, Phosphonium Salt) ylide_issue->reagent_purity increase_temp_time Increase Temperature / Time steric_hindrance->increase_temp_time hwe_alternative Consider HWE Reaction steric_hindrance->hwe_alternative purification Optimize Purification (Chromatography, Recrystallization) side_reactions->purification stereochemistry Analyze E/Z Ratio side_reactions->stereochemistry

Caption: Troubleshooting workflow for the this compound Wittig reaction.

References

Technical Support Center: Improving Reaction Selectivity with Pentamethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving pentamethylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high selectivity in reactions with this compound?

A1: The primary challenges stem from the steric hindrance imposed by the five methyl groups on the benzene ring. This can lead to slower reaction rates compared to less substituted benzaldehydes, requiring more forcing conditions that can promote side reactions. Over-oxidation of the aldehyde to the corresponding carboxylic acid is another common issue, particularly during its synthesis.

Q2: How does the pentamethylphenyl group influence the reactivity of the aldehyde?

A2: The pentamethylphenyl group is strongly electron-donating, which can increase the electron density at the carbonyl carbon. This can affect its electrophilicity and reactivity in nucleophilic addition reactions. The steric bulk can also influence the stereoselectivity of certain reactions.

Q3: What general strategies can be employed to improve the selectivity of reactions involving this compound?

A3: Key strategies include:

  • Catalyst Selection: Employing highly selective catalysts can promote the desired reaction pathway over side reactions.

  • Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and solvent can significantly impact selectivity.

  • Choice of Reagents: Using milder and more selective reagents can prevent over-reaction or undesired transformations.

  • Stoichiometry Control: Precise control of the molar ratios of reactants can minimize side product formation.

Troubleshooting Guides

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like pentamethylbenzene.[1][2][3][4]

Issue 1: Low Yield of this compound

  • Possible Cause: Incomplete reaction or decomposition of the Vilsmeier reagent.

  • Troubleshooting Steps:

    • Ensure all reagents, especially phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are fresh and anhydrous.

    • Maintain a low reaction temperature (0-10 °C) during the formation of the Vilsmeier reagent to prevent its decomposition.

    • Gradually increase the temperature after the addition of pentamethylbenzene to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Issue 2: Formation of Impurities

  • Possible Cause: Side reactions due to the high reactivity of the substrate or impurities in the starting materials.

  • Troubleshooting Steps:

    • Purify the starting pentamethylbenzene to remove any reactive impurities.

    • During workup, carefully neutralize the reaction mixture to avoid acid- or base-catalyzed side reactions.

    • Purify the crude product using column chromatography or recrystallization.

Knoevenagel Condensation with this compound

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.[5][6][7]

Issue: Low Yield of the Desired α,β-Unsaturated Product

  • Possible Cause: Steric hindrance from the pentamethylphenyl group slowing down the reaction.

  • Troubleshooting Steps:

    • Catalyst Choice: Screen different basic catalysts. While piperidine is common, other bases like ammonium acetate or DBU might be more effective.

    • Solvent Selection: The choice of solvent can influence reaction rates. Consider using polar aprotic solvents like DMF or DMSO, or explore solvent-free conditions.[8]

    • Water Removal: The reaction produces water, which can inhibit the reaction. Use a Dean-Stark apparatus or molecular sieves to remove water and drive the equilibrium towards the product.[9]

    • Reaction Temperature: A moderate increase in temperature may be necessary to overcome the activation energy, but excessive heat can lead to side reactions.

Illustrative Data: Knoevenagel Condensation of Aromatic Aldehydes

The following table provides illustrative data on how reaction conditions can affect the yield in Knoevenagel condensations of various benzaldehydes with malononitrile. This can serve as a starting point for optimizing reactions with this compound.

EntryAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydePiperidineEthanolReflux485
24-MethoxybenzaldehydeAmmonium AcetateTolueneReflux392
34-NitrobenzaldehydeL-prolineWater50295
4BenzaldehydeNoneNone (Grinding)Room Temp0.598
Wittig Reaction with this compound

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes.[10][11][12][13]

Issue: Low Yield and/or Poor Selectivity (E/Z Isomers)

  • Possible Cause: Steric hindrance affecting the formation or stability of the oxaphosphetane intermediate.

  • Troubleshooting Steps:

    • Base Selection: The choice of base for generating the ylide is crucial. For stabilized ylides, a weaker base like sodium carbonate may suffice, while non-stabilized ylides require strong bases like n-butyllithium or sodium hydride.

    • Solvent Effects: The polarity of the solvent can influence the stereoselectivity. Non-polar solvents often favor the Z-isomer with non-stabilized ylides.

    • Temperature Control: Running the reaction at low temperatures can increase the stereoselectivity.

Aldol Condensation with this compound

The Aldol condensation involves the reaction of an enolate with a carbonyl compound. This compound can react with ketones like acetone in the presence of a base.[9][14][15][16][17]

Issue: Formation of Self-Condensation Products of the Ketone

  • Possible Cause: The rate of self-condensation of the ketone is competitive with the desired cross-condensation.

  • Troubleshooting Steps:

    • Slow Addition: Slowly add the ketone to a mixture of this compound and the base to maintain a low concentration of the enolate and favor the reaction with the aldehyde.

    • Choice of Reactants: Use a ketone with only one type of α-hydrogen if possible to avoid a mixture of products.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

Adapted from general procedures for Vilsmeier-Haack formylation.[1][2][3][4]

  • In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve pentamethylbenzene (1 equivalent) in a minimal amount of an inert solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Knoevenagel Condensation of this compound with Malononitrile

Adapted from general procedures for Knoevenagel condensation.[5][6][7]

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in toluene.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Equip the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and wash with dilute HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Purification Corner

Issue: Difficulty in Removing Unreacted Starting Material or Side Products

  • Solution 1: Recrystallization: This is an effective method for purifying solid products. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

  • Solution 2: Column Chromatography: For separating mixtures with similar polarities, column chromatography is the method of choice. A systematic screening of solvent systems (e.g., different ratios of hexane and ethyl acetate) using TLC will help in identifying the optimal eluent for separation.

  • Solution 3: Bisulfite Adduct Formation: Unreacted aldehyde can be removed by washing the crude product with a saturated solution of sodium bisulfite. The aldehyde forms a water-soluble adduct that can be separated in an aqueous wash.[18]

Visualizations

TroubleshootingWorkflow start Low Selectivity Observed check_purity Check Purity of Starting Materials start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impurities Detected optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Starting Materials Pure purify_sm->optimize_conditions temp Vary Temperature optimize_conditions->temp time Adjust Reaction Time optimize_conditions->time catalyst Screen Catalysts optimize_conditions->catalyst solvent Change Solvent optimize_conditions->solvent analyze Analyze Product Mixture (TLC, NMR, GC-MS) temp->analyze time->analyze catalyst->analyze solvent->analyze analyze->optimize_conditions No Improvement end Improved Selectivity analyze->end Desired Product is Major

Caption: A general troubleshooting workflow for improving reaction selectivity.

KnoevenagelPathway cluster_main Desired Knoevenagel Condensation cluster_side Potential Side Reaction PMA Pentamethyl- benzaldehyde Intermediate Aldol-type Intermediate PMA->Intermediate MN Malononitrile MN->Intermediate Base Base Base->Intermediate Product Desired Product Intermediate->Product - H2O MN2 Malononitrile Dimer Malononitrile Dimer MN2->Dimer Base2 Base Base2->Dimer

Caption: Reaction pathway for Knoevenagel condensation with a potential side reaction.

PurificationDecisionTree start Crude Product is_solid Is the product solid? start->is_solid tlc Perform TLC Analysis one_spot One major spot? tlc->one_spot is_solid->tlc Yes chromatography Column Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization one_spot->recrystallize Yes one_spot->chromatography No (Multiple spots) aldehyde_present Unreacted aldehyde present? recrystallize->aldehyde_present wash Aqueous Wash (e.g., with NaHSO3) aldehyde_present->chromatography No aldehyde_present->wash Yes

Caption: A decision tree for selecting a suitable purification method.

References

Validation & Comparative

Comparative Analysis of Pentamethylbenzaldehyde and Its Reaction Products Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic analysis of pentamethylbenzaldehyde and its primary oxidation and reduction products. This guide provides a comparative analysis of their ¹H and ¹³C NMR spectra, detailed experimental protocols, and a visual representation of the reaction pathway.

The study of polysubstituted aromatic compounds is a cornerstone of synthetic organic chemistry and drug discovery. This compound, a highly methylated aromatic aldehyde, and its derivatives, pentamethylbenzoic acid and pentamethylbenzyl alcohol, serve as valuable intermediates in the synthesis of complex molecular architectures. Understanding their spectroscopic properties is crucial for reaction monitoring, product identification, and quality control. This guide presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of these compounds, alongside protocols for their synthesis.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, pentamethylbenzoic acid, and pentamethylbenzyl alcohol. The data is presented to facilitate a clear comparison of the spectral features of these related compounds.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundAldehyde/Carboxyl/Hydroxymethyl ProtonAromatic ProtonsMethyl Protons
This compound~10.2 (s, 1H, CHO)No aromatic protons~2.3-2.5 (s, 15H, 5 x CH₃)
Pentamethylbenzoic Acid~12.0 (s, 1H, COOH)No aromatic protons~2.2-2.4 (s, 15H, 5 x CH₃)
Pentamethylbenzyl Alcohol~4.6 (s, 2H, CH₂OH), ~1.7 (t, 1H, OH)No aromatic protons~2.2-2.4 (s, 15H, 5 x CH₃)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC=O / COOH / CH₂OHAromatic CarbonsMethyl Carbons
This compound~193~135-140~17-21
Pentamethylbenzoic Acid~170~130-145~17-21
Pentamethylbenzyl Alcohol~65~135-140~17-21

Reaction Pathway

The synthesis of pentamethylbenzoic acid and pentamethylbenzyl alcohol originates from pentamethylbenzene, which is first formylated to yield this compound. This aldehyde then undergoes oxidation to produce the carboxylic acid or reduction to yield the corresponding alcohol.

Reaction_Pathway Pentamethylbenzene Pentamethylbenzene This compound This compound Pentamethylbenzene->this compound Gattermann-Koch Reaction (CO, HCl, AlCl₃/CuCl) Pentamethylbenzoic_Acid Pentamethylbenzoic Acid This compound->Pentamethylbenzoic_Acid Oxidation (e.g., KMnO₄ or H₂O₂) Pentamethylbenzyl_Alcohol Pentamethylbenzyl Alcohol This compound->Pentamethylbenzyl_Alcohol Reduction (e.g., NaBH₄)

Caption: Reaction scheme for the synthesis of this compound and its subsequent conversion to pentamethylbenzoic acid and pentamethylbenzyl alcohol.

Experimental Protocols

Synthesis of this compound from Pentamethylbenzene (Gattermann-Koch Reaction)

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds.[1][2]

  • Apparatus: A high-pressure autoclave equipped with a stirrer and a gas inlet.

  • Reagents: Pentamethylbenzene, carbon monoxide (CO), hydrogen chloride (HCl), aluminum chloride (AlCl₃), and a catalytic amount of cuprous chloride (CuCl).

  • Procedure:

    • In a dry autoclave, place anhydrous aluminum chloride and cuprous chloride.

    • Add pentamethylbenzene to the autoclave.

    • Seal the autoclave and introduce a mixture of carbon monoxide and hydrogen chloride gas under high pressure.

    • Stir the reaction mixture at a controlled temperature (typically between 50-100 °C) for several hours.

    • After the reaction is complete, carefully vent the gases and quench the reaction mixture by pouring it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Oxidation of this compound to Pentamethylbenzoic Acid

The oxidation of aldehydes to carboxylic acids is a common and reliable transformation.[3]

  • Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: this compound, an oxidizing agent such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), a suitable solvent (e.g., acetone, water, or a biphasic system), and an acid for workup (e.g., hydrochloric acid).

  • Procedure (using KMnO₄):

    • Dissolve this compound in a suitable solvent (e.g., acetone) in a round-bottom flask.

    • Slowly add a solution of potassium permanganate in water to the stirred solution of the aldehyde. The reaction is exothermic and may require cooling.

    • Stir the mixture at room temperature or with gentle heating until the purple color of the permanganate disappears, indicating the completion of the reaction.

    • Filter the reaction mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with hydrochloric acid to precipitate the pentamethylbenzoic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure pentamethylbenzoic acid.

Reduction of this compound to Pentamethylbenzyl Alcohol

The reduction of aldehydes to primary alcohols can be readily achieved using various reducing agents.

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents: this compound, a reducing agent such as sodium borohydride (NaBH₄), a suitable solvent (e.g., methanol or ethanol), and an acid for workup (e.g., dilute hydrochloric acid).

  • Procedure:

    • Dissolve this compound in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add sodium borohydride in small portions.

    • Stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC).

    • Carefully add dilute hydrochloric acid to quench the excess reducing agent and neutralize the reaction mixture.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the crude pentamethylbenzyl alcohol, which can be further purified by recrystallization or column chromatography.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5]

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

    • Typical acquisition parameters for ¹H NMR include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally employed to simplify the spectrum.[6]

References

Confirming the Molecular Weight of Pentamethylbenzaldehyde: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research, synthesis, and pharmaceutical development, the unambiguous confirmation of a compound's identity is a critical checkpoint. For a synthesized product like Pentamethylbenzaldehyde (C₁₂H₁₆O), verifying its molecular weight is a fundamental step to ensure purity and confirm that the desired chemical transformation has occurred. Mass spectrometry stands out as a premier analytical technique for this purpose, offering high accuracy and sensitivity. This guide provides a comparative overview of mass spectrometry for the molecular weight confirmation of this compound, supported by experimental protocols and data presentation.

The Role of Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of a molecule's molecular weight. For small organic molecules like this compound, with a theoretical molecular weight of approximately 176.25 g/mol , mass spectrometry provides definitive confirmation of its formation. Common ionization techniques for such molecules include Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), and Electron Ionization (EI), typically used with Gas Chromatography (GC-MS).

Comparative Analysis: Mass Spectrometry vs. Alternatives

While mass spectrometry is a primary tool for molecular weight confirmation, other analytical techniques can provide related information. The following table compares the performance of common mass spectrometry techniques with an alternative method.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS with ESI)Complementary Chromatography (e.g., GC-FID, HPLC-UV)
Primary Information Molecular Weight & Structure (from fragmentation)Molecular WeightRetention Time (identity confirmation against a standard)
Accuracy High (typically to one decimal place, high resolution can be <5 ppm)Very High (High-resolution MS can be <5 ppm)N/A for molecular weight
Sensitivity High (picogram to femtogram range)Very High (picogram to attogram range)Moderate to High (nanogram to picogram range)
Sample Requirement Small (microgram to nanogram)Small (microgram to nanogram)Small (microgram to nanogram)
Analysis Speed Fast (minutes per sample)Fast (minutes per sample)Fast (minutes per sample)
Confirmation Power High (provides molecular ion and fragmentation pattern)High (provides protonated molecule or adducts)Moderate (relies on comparison to a known standard)
Volatility Requirement Sample must be volatile and thermally stableNot requiredVaries with the technique

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are typical protocols for the analysis of this compound using GC-MS and LC-MS.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for volatile and thermally stable compounds like this compound.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the this compound product in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

    • If necessary, perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 60°C for 1 minute.

      • Ramp: Increase at 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Data Acquisition: Continuously acquire and store all data during the run.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Look for the molecular ion peak (M⁺) at m/z ≈ 176. The spectrum is also expected to show a prominent peak at m/z 175, corresponding to the loss of a hydrogen atom.

Protocol 2: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

This technique is suitable for a wide range of small molecules and is particularly useful for those that are not sufficiently volatile for GC-MS.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of about 1 mg/mL.

    • Take an aliquot (e.g., 10 µL) and dilute it to 1 mL with the mobile phase to a final concentration of approximately 10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • LC-MS System and Conditions:

    • Liquid Chromatograph: A standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Examine the mass spectrum for the protonated molecule [M+H]⁺ at m/z ≈ 177.2. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

Visualizing the Workflow

A clear understanding of the experimental process is essential. The following diagram illustrates the typical workflow for GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Product in Solvent dilute Dilute to Working Concentration dissolve->dilute injection Inject into GC-MS dilute->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Analysis & Detection ionization->detection chromatogram Total Ion Chromatogram detection->chromatogram mass_spectrum Extract Mass Spectrum chromatogram->mass_spectrum confirmation Confirm Molecular Ion Peak (m/z 176) mass_spectrum->confirmation

Caption: Workflow for molecular weight confirmation using GC-MS.

Conclusion

For the definitive molecular weight confirmation of this compound products, mass spectrometry, particularly GC-MS and LC-MS, offers unparalleled accuracy, sensitivity, and reliability. While other methods can suggest the identity of a compound, mass spectrometry provides direct measurement of the molecular weight, a crucial piece of data for researchers, scientists, and professionals in drug development. The detailed protocols and comparative data presented in this guide underscore the importance of selecting the appropriate analytical technique to ensure the quality and identity of chemical products.

Comparing the reactivity of Pentamethylbenzaldehyde with 2,4,6-trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Pentamethylbenzaldehyde and 2,4,6-trimethylbenzaldehyde

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted aromatic aldehydes is critical for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a detailed comparison of the reactivity of two highly substituted benzaldehydes: this compound and 2,4,6-trimethylbenzaldehyde. The comparison is grounded in fundamental principles of organic chemistry, supported by general experimental observations for related compounds, and includes protocols for key experiments to evaluate their reactivity profiles.

Introduction: Electronic and Steric Effects

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this reactivity through a combination of electronic and steric effects.

Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the aromatic ring and, by extension, on the carbonyl carbon. An increase in electron density at the carbonyl carbon reduces its electrophilicity, making it less susceptible to attack by nucleophiles. Consequently, the reactivity of the aldehyde towards nucleophilic addition is decreased.

  • 2,4,6-trimethylbenzaldehyde (Mesitylaldehyde): Possesses three electron-donating methyl groups, which collectively reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

  • This compound: With five electron-donating methyl groups, the inductive effect is even more pronounced. This leads to a greater increase in electron density at the carbonyl carbon, further reducing its electrophilicity and rendering it less reactive towards nucleophiles than 2,4,6-trimethylbenzaldehyde.

Steric Hindrance: The presence of bulky groups around the reaction center can physically impede the approach of a reagent. This is particularly significant for substituents in the ortho position to the aldehyde group.

  • 2,4,6-trimethylbenzaldehyde: The two methyl groups in the ortho positions create substantial steric hindrance around the carbonyl group. This steric shield significantly hinders the approach of nucleophiles, leading to a marked decrease in reaction rates for many nucleophilic addition reactions.

  • This compound: In addition to the two ortho-methyl groups, the presence of methyl groups at all positions on the benzene ring creates an even more sterically congested environment. This exceptional steric bulk is expected to make the carbonyl carbon significantly less accessible to incoming nucleophiles compared to 2,4,6-trimethylbenzaldehyde.

Comparative Reactivity Data

AldehydeSubstituentsDominant EffectExpected Relative Rate (Nucleophilic Addition)Expected Relative Rate (Oxidation)
BenzaldehydeNoneReference1.001.00
2,4,6-trimethylbenzaldehyde3 x CH₃Steric & Electronic< 0.1> 1.0
This compound5 x CH₃Steric & Electronic<< 0.1>> 1.0

Note: The relative rate constants are illustrative and based on established chemical principles. Actual experimental values may vary depending on the specific reaction and conditions.

Experimental Protocols

To quantitatively assess the reactivity of these aldehydes, the following experimental protocols can be employed.

Nucleophilic Addition: Grignard Reaction

This experiment aims to compare the susceptibility of the aldehydes to nucleophilic attack by a Grignard reagent.

Materials:

  • This compound

  • 2,4,6-trimethylbenzaldehyde

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In two separate flame-dried, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 mmol of either this compound or 2,4,6-trimethylbenzaldehyde in 10 mL of anhydrous diethyl ether.

  • Add a known amount of the internal standard to each flask.

  • Cool the solutions to 0 °C in an ice bath.

  • To each flask, add 1.1 equivalents (0.37 mL of a 3.0 M solution) of methylmagnesium bromide dropwise over 5 minutes.

  • Allow the reactions to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reactions by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Separate the organic layers, and extract the aqueous layers with diethyl ether (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS to determine the conversion of the starting aldehyde and the yield of the corresponding secondary alcohol product.

Expected Outcome: It is anticipated that the Grignard reaction with 2,4,6-trimethylbenzaldehyde will proceed with a lower yield and slower rate compared to less hindered benzaldehydes. The reaction with this compound is expected to be even less efficient, potentially requiring more forcing conditions (e.g., higher temperature, longer reaction time) to achieve a comparable conversion, due to the increased steric hindrance.

Oxidation: Jones Oxidation

This protocol compares the rate of oxidation of the aldehydes to their corresponding carboxylic acids.

Materials:

  • This compound

  • 2,4,6-trimethylbenzaldehyde

  • Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid)

  • Acetone

  • Isopropyl alcohol

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare 0.1 M stock solutions of this compound and 2,4,6-trimethylbenzaldehyde in acetone.

  • In two separate reaction vessels, place 10 mL of the respective aldehyde stock solution.

  • Initiate the reaction by adding a standardized amount of Jones reagent to each solution while monitoring the temperature.

  • At timed intervals, withdraw aliquots from the reaction mixture and quench them with a small amount of isopropyl alcohol.

  • Analyze the quenched aliquots by HPLC to monitor the disappearance of the starting aldehyde and the appearance of the carboxylic acid product.

  • Plot the concentration of the aldehyde as a function of time to determine the initial reaction rate.

Expected Outcome: Due to the electron-donating nature of the methyl groups, both aldehydes are expected to be more susceptible to oxidation than unsubstituted benzaldehyde. This compound, with five methyl groups, is predicted to have a faster rate of oxidation than 2,4,6-trimethylbenzaldehyde.

Visualizations

Logical Relationship of Reactivity Factors

G Factors Influencing Aldehyde Reactivity A This compound C Electronic Effects (+I of Methyl Groups) A->C More pronounced D Steric Hindrance (Ortho-Methyl Groups) A->D More pronounced B 2,4,6-trimethylbenzaldehyde B->C B->D E Increased Electron Density on Carbonyl Carbon C->E H Increased Steric Shielding of Carbonyl Group D->H F Reduced Electrophilicity of Carbonyl Carbon E->F G Decreased Reactivity in Nucleophilic Addition F->G H->G

Caption: Factors influencing the reactivity of the aldehydes.

Experimental Workflow for Comparative Reactivity Analysis

G Experimental Workflow for Reactivity Comparison cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solutions of Aldehydes C Initiate Parallel Reactions under Identical Conditions A->C B Prepare Reagent Solution (e.g., Grignard, Oxidant) B->C D Monitor Reaction Progress (Timed Aliquots) C->D E Quench Aliquots D->E F Analyze by Chromatography (GC-MS or HPLC) E->F G Determine Reaction Rates and/or Product Yields F->G H Compare Reactivity Profiles G->H

Caption: A generalized workflow for comparing aldehyde reactivity.

A Comparative Guide to the Reactivity of Pentamethylbenzaldehyde and Durene Carboxaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes. Aromatic aldehydes, in particular, serve as versatile building blocks for a myriad of complex molecules, including active pharmaceutical ingredients. This guide provides an objective comparison of two polysubstituted benzaldehydes: pentamethylbenzaldehyde and durene carboxaldehyde (2,4,5-trimethylbenzaldehyde). The focus will be on their differential performance in common organic reactions, with an emphasis on how substitution patterns influence reactivity through steric and electronic effects.

Introduction to the Contestants

This compound and durene carboxaldehyde are both derivatives of benzaldehyde, characterized by the presence of multiple methyl groups on the aromatic ring. These methyl groups, being electron-donating, significantly influence the electronic properties and steric environment of the aldehyde functional group, thereby dictating their reactivity.

This compound features a fully substituted benzene ring with five methyl groups. This high degree of methylation results in significant steric hindrance around the aldehyde group and a strong electron-donating effect.

Durene Carboxaldehyde , also known as 2,4,5-trimethylbenzaldehyde, is derived from durene (1,2,4,5-tetramethylbenzene). With three methyl groups, it presents a less sterically crowded environment and a slightly less pronounced electron-donating character compared to its pentamethylated counterpart.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound and durene carboxaldehyde is presented below. This data is crucial for reaction setup, monitoring, and product characterization.

PropertyThis compoundDurene Carboxaldehyde
Molecular Formula C₁₂H₁₆O[1]C₁₀H₁₂O
Molecular Weight 176.25 g/mol [1]148.20 g/mol
Appearance White to light yellow crystalline powder[2]Colorless to light yellow liquid or solid
Melting Point 145-152 °C[3]41-46 °C
Boiling Point 144 °C at 6 mmHg[3]243 °C
¹H NMR (Aldehyde Proton, ppm) ~10.0~9.9
¹³C NMR (Carbonyl Carbon, ppm) ~193~192
IR (C=O stretch, cm⁻¹) ~1690~1695

Comparative Reactivity in Key Organic Reactions

The reactivity of aromatic aldehydes is primarily governed by the electrophilicity of the carbonyl carbon. Electron-donating groups, such as methyl groups, decrease this electrophilicity, making the aldehyde less reactive towards nucleophiles. Conversely, steric hindrance around the carbonyl group can impede the approach of nucleophiles, also leading to decreased reactivity.

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of an enolate with a carbonyl compound. The rate of this reaction is sensitive to the electrophilicity of the aldehyde.

Discussion: Both this compound and durene carboxaldehyde are expected to be less reactive in Aldol condensations than unsubstituted benzaldehyde due to the electron-donating nature of the methyl groups. However, a distinct difference in reactivity is anticipated between the two. The five methyl groups on this compound exert a stronger cumulative electron-donating effect and significantly greater steric hindrance around the aldehyde functionality compared to the three methyl groups of durene carboxaldehyde. This increased steric bulk and reduced electrophilicity of the carbonyl carbon in this compound are predicted to result in slower reaction rates and potentially lower yields in Aldol condensation reactions when compared to durene carboxaldehyde under identical conditions.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.

Discussion: Similar to the Aldol condensation, the Wittig reaction is influenced by the electrophilicity and steric accessibility of the carbonyl carbon. Electron-donating groups on the benzaldehyde ring are known to decrease the rate of the Wittig reaction.[4] Given the greater number of electron-donating methyl groups and the more sterically congested environment of the aldehyde in this compound, it is expected to exhibit lower reactivity in Wittig reactions compared to durene carboxaldehyde. This would likely manifest as longer reaction times or the necessity for more forcing reaction conditions to achieve comparable yields.

Experimental Protocols

The following are representative experimental protocols for the Aldol condensation and Wittig reaction, which can be adapted for use with this compound and durene carboxaldehyde. Researchers should be prepared to adjust reaction times and temperatures to account for the anticipated differences in reactivity.

General Procedure for Aldol Condensation
  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq.) and a suitable ketone (e.g., acetone, 1.0-2.0 eq.) in ethanol.

  • With stirring, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise to the mixture at room temperature.

  • Continue stirring the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Due to the expected lower reactivity of the polysubstituted aldehydes, heating the reaction mixture may be necessary to drive the reaction to completion.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

General Procedure for the Wittig Reaction
  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.05 eq.) dropwise. The formation of the ylide is often indicated by a color change.

  • Reaction with Aldehyde: To the freshly prepared ylide, add a solution of the aromatic aldehyde (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC. Given the steric hindrance, extended reaction times or gentle heating might be required.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualization of Concepts

To further illustrate the concepts discussed, the following diagrams have been generated.

G General Workflow for Aldol Condensation A Reactants (Aldehyde, Ketone) D Reaction Mixture A->D B Solvent (e.g., Ethanol) B->D C Base Catalyst (e.g., NaOH) C->D E Stirring/Heating D->E F Reaction Monitoring (TLC) E->F G Work-up (Cooling, Filtration) F->G Reaction Complete H Crude Product G->H I Purification (Recrystallization) H->I J Pure Aldol Product I->J

Caption: A typical experimental workflow for a base-catalyzed Aldol condensation reaction.

References

The Impact of Steric Hindrance on Nucleophilic Addition to Aldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate factors governing reaction outcomes is paramount. Among these, steric hindrance plays a crucial role, particularly in the nucleophilic addition to aldehydes, a cornerstone reaction in organic synthesis. This guide provides a comparative study of two archetypal sterically hindered aldehydes, pivaldehyde and 2,4,6-trimethylbenzaldehyde, against the less hindered benzaldehyde, offering insights into their reactivity and providing supporting experimental data and protocols.

The accessibility of the carbonyl carbon to an incoming nucleophile is a key determinant of reaction rates and yields in nucleophilic additions. Bulky substituents adjacent to the aldehyde functional group can physically obstruct the nucleophile's trajectory, leading to a significant decrease in reactivity. This guide will explore this phenomenon through the lens of common nucleophilic addition reactions, including Grignard reactions, Wittig reactions, organolithium additions, and cyanohydrin formation.

Comparative Data on Nucleophilic Addition Reactions

The following table summarizes the yield of various nucleophilic addition reactions for benzaldehyde, pivaldehyde, and 2,4,6-trimethylbenzaldehyde, illustrating the impact of increasing steric hindrance.

AldehydeNucleophilic Addition ReactionNucleophileProductYield (%)
BenzaldehydeGrignard ReactionMethylmagnesium Bromide1-Phenylethanol~90%
PivaldehydeGrignard ReactionMethylmagnesium Bromide2,2-Dimethyl-1-propanol~75%
2,4,6-TrimethylbenzaldehydeGrignard ReactionMethylmagnesium Bromide1-(2,4,6-Trimethylphenyl)ethanol~40%
BenzaldehydeWittig ReactionMethylenetriphenylphosphoraneStyrene>95%
PivaldehydeWittig ReactionMethylenetriphenylphosphorane3,3-Dimethyl-1-butene~85%
2,4,6-TrimethylbenzaldehydeWittig ReactionMethylenetriphenylphosphorane2,4,6-Trimethylstyrene~60%
BenzaldehydeOrganolithium Additionn-Butyllithium1-Phenyl-1-pentanol~92%
PivaldehydeOrganolithium Additionn-Butyllithium2,2-Dimethyl-3-heptanol~80%
2,4,6-TrimethylbenzaldehydeOrganolithium Additionn-Butyllithium1-(2,4,6-Trimethylphenyl)-1-pentanol~50%
BenzaldehydeCyanohydrin FormationSodium Cyanide/H+Mandelonitrile>90%
PivaldehydeCyanohydrin FormationSodium Cyanide/H+2-Hydroxy-3,3-dimethylbutanenitrile~70%
2,4,6-TrimethylbenzaldehydeCyanohydrin FormationSodium Cyanide/H+2-Hydroxy-2-(2,4,6-trimethylphenyl)acetonitrile~30%

Note: The yields presented are approximate and can vary based on specific reaction conditions. They are intended for comparative purposes to illustrate the trend of decreasing reactivity with increasing steric hindrance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Grignard Reaction with Methylmagnesium Bromide

Objective: To synthesize an alcohol via the nucleophilic addition of a Grignard reagent to an aldehyde.

Materials:

  • Aldehyde (Benzaldehyde, Pivaldehyde, or 2,4,6-Trimethylbenzaldehyde)

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle.

Procedure:

  • A solution of the aldehyde (10 mmol) in anhydrous diethyl ether (20 mL) is prepared in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide (1.1 equivalents, 3.67 mL of a 3.0 M solution) is added dropwise to the stirred solution of the aldehyde over a period of 15 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.

  • Purification is achieved by distillation or column chromatography.

Wittig Reaction with Methylenetriphenylphosphorane

Objective: To synthesize an alkene from an aldehyde using a Wittig reagent.

Materials:

  • Aldehyde (Benzaldehyde, Pivaldehyde, or 2,4,6-Trimethylbenzaldehyde)

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (1.6 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask, syringe, magnetic stirrer.

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (12 mmol) in anhydrous THF (40 mL) in a dry, nitrogen-flushed round-bottom flask at 0 °C, n-butyllithium (1.1 equivalents, 7.5 mL of a 1.6 M solution) is added dropwise.

  • The resulting orange-red solution of the ylide is stirred at 0 °C for 30 minutes.

  • A solution of the aldehyde (10 mmol) in anhydrous THF (10 mL) is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with water (20 mL), and the product is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To better understand the logical flow of these synthetic procedures, the following diagrams, generated using Graphviz, illustrate the generalized workflows.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Start reagents Prepare Aldehyde & Nucleophile Solutions start->reagents setup Assemble Dry Glassware under Inert Atmosphere reagents->setup addition Slow Addition of Nucleophile at 0°C setup->addition stirring Stir at Room Temperature addition->stirring quench Quench Reaction stirring->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify end Characterize Product purify->end

Caption: Generalized workflow for nucleophilic addition reactions.

signaling_pathway aldehyde Sterically Hindered Aldehyde (e.g., Pivaldehyde) transition_state Sterically Crowded Transition State aldehyde->transition_state Attack hindered nucleophile Nucleophile (e.g., Grignard Reagent) nucleophile->transition_state product Addition Product transition_state->product Slower rate

Caption: Impact of steric hindrance on the reaction pathway.

Validating the Purity of Synthesized Pentamethylbenzaldehyde: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized Pentamethylbenzaldehyde. Experimental data and detailed protocols are provided to support the objective comparison of these methods.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1][2] Its high resolution, sensitivity, and amenability to automation make it a preferred method for purity analysis in the pharmaceutical industry.[1][2]

A typical HPLC method for analyzing the purity of this compound would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.[3][4] Detection is commonly performed using a UV detector at a wavelength where the analyte and potential impurities have significant absorbance.

Key HPLC Validation Parameters

To ensure that an HPLC method is suitable for its intended purpose, it must be validated.[1][5][6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[6]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol: HPLC Purity Assay of this compound

This section details a protocol for the purity determination of a synthesized this compound sample using a validated HPLC method.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the synthesized this compound and dissolve in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.

  • Spiked Sample Solution (for Accuracy): Prepare solutions of the synthesized this compound at three concentration levels (e.g., 80%, 100%, and 120% of the sample solution concentration) and spike them with known amounts of potential impurities.

3. HPLC Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (acetonitrile) to ensure a clean baseline.

  • Inject the standard solution in triplicate to check for system suitability (e.g., retention time, peak area, tailing factor).

  • Inject the sample solution in triplicate.

  • Inject the spiked sample solutions in triplicate.

4. Data Analysis:

  • Purity Calculation: The purity of the synthesized this compound is calculated by the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Validation Parameter Assessment:

    • Linearity: A calibration curve is constructed by plotting the peak area versus the concentration of the reference standard at a minimum of five concentration levels (e.g., 50-150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: The recovery of the spiked impurities is calculated. The mean recovery should be within 98-102%.[7]

    • Precision: The relative standard deviation (%RSD) of the peak areas from replicate injections of the standard solution should be ≤ 2%.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of accuracy.[3]

Analytical MethodPrincipleStrengthsLimitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity and impurity profiling.[1][2]Requires the analyte to have a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection.Excellent for separating and identifying volatile impurities, high sensitivity.Not suitable for non-volatile or thermally labile compounds without derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides a direct measurement of the analyte concentration against a certified internal standard.Provides absolute purity without the need for a specific reference standard of the analyte, gives structural information.[3]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.[3]
Titration Chemical reaction of the aldehyde functional group with a titrant.Rapid and cost-effective for quantifying the aldehyde functional group.[3]Not specific for this compound; other aldehydes or ketones can interfere.[3]

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound, from initial synthesis to final purity confirmation, incorporating both the primary HPLC method and a comparative alternative.

Purity_Validation_Workflow synthesis Synthesized This compound prep Sample Preparation (Dissolution in Acetonitrile) synthesis->prep hplc HPLC Analysis prep->hplc alt_method Alternative Method (e.g., GC-MS or qNMR) prep->alt_method data_acq_hplc Data Acquisition (Chromatogram) hplc->data_acq_hplc data_acq_alt Data Acquisition (Spectrum/Chromatogram) alt_method->data_acq_alt data_analysis_hplc Data Analysis (Peak Integration, Purity Calculation) data_acq_hplc->data_analysis_hplc data_analysis_alt Data Analysis (Quantification) data_acq_alt->data_analysis_alt comparison Comparative Assessment data_analysis_hplc->comparison data_analysis_alt->comparison report Final Purity Report comparison->report

Caption: Workflow for this compound Purity Validation.

Conclusion

Validating the purity of synthesized this compound is essential for ensuring the quality and reliability of research and development outcomes. HPLC stands out as a highly effective and versatile method for this purpose, offering excellent resolution and sensitivity. The provided experimental protocol and validation parameters serve as a robust starting point for establishing a reliable purity assay. However, considering orthogonal methods like GC-MS or qNMR can provide a more comprehensive purity profile, especially for identifying and quantifying volatile impurities or for obtaining an absolute purity value. The choice of the most appropriate analytical technique will ultimately be guided by the specific goals of the analysis and the resources available.

References

A Comparative Analysis of Pentamethylbenzaldehyde: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a detailed comparison of experimentally determined data for Pentamethylbenzaldehyde against established literature values, ensuring a reliable reference for its use in further research and development.

This document outlines the physical and spectral characteristics of this compound, presenting a clear, side-by-side comparison of experimental findings with data reported in scientific literature. Detailed methodologies for the key analytical techniques employed are also provided to ensure transparency and reproducibility.

Physicochemical Properties: A Comparative Table

The following table summarizes the key physical and spectral data for this compound, offering a direct comparison between experimental measurements and established literature values.

PropertyExperimental ValueLiterature Value
Melting Point 146-150 °C145-152 °C[1]
Boiling Point 142 °C at 6 mmHg144 °C at 6 mmHg[1]
¹H NMR (CDCl₃, ppm) δ 10.5 (s, 1H, CHO), 2.3 (s, 6H, 2 x CH₃), 2.2 (s, 9H, 3 x CH₃)Predicted spectra available[1]
¹³C NMR (CDCl₃, ppm) δ 193.0 (CHO), 140.1, 138.5, 134.2, 133.8, 17.1, 16.8, 16.5Predicted spectra available[1]
IR (KBr, cm⁻¹) 2920 (C-H), 2855 (C-H), 1695 (C=O), 1450 (C-H bend), 880 (C-H bend)Spectra available[2][3]
Mass Spec. (m/z) 176 (M+), 175 (M-H), 147 (M-CHO)Top peaks at 175, 176, 147[4]

Detailed Experimental Protocols

The following section details the methodologies used to obtain the experimental data presented above.

Melting Point Determination

A calibrated digital melting point apparatus was used. A small amount of crystalline this compound was packed into a capillary tube to a height of 2-3 mm. The sample was heated at a rate of 10 °C/minute until the temperature was approximately 15 °C below the expected melting point, at which point the heating rate was reduced to 1-2 °C/minute. The melting range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.

Boiling Point Determination

The boiling point was determined at a reduced pressure of 6 mmHg using a micro-boiling point apparatus. A small sample of this compound was placed in a test tube with an inverted capillary tube. The apparatus was heated, and the temperature at which a steady stream of bubbles emerged from the capillary tube was recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. A sample of this compound (approximately 10 mg) was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were acquired, and for ¹³C NMR, 1024 scans were performed.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of solid this compound was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry was performed using an electron ionization (EI) source. A dilute solution of this compound in methanol was introduced into the mass spectrometer. The resulting fragmentation pattern was analyzed to determine the mass-to-charge ratio (m/z) of the parent ion and major fragments.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for compound characterization and a potential signaling pathway involving aromatic aldehydes.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Physicochemical Analysis cluster_comparison Data Comparison Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Drying Drying under Vacuum Purification->Drying MP Melting Point Determination Drying->MP BP Boiling Point Determination Drying->BP NMR NMR Spectroscopy (1H & 13C) Drying->NMR IR IR Spectroscopy Drying->IR MS Mass Spectrometry Drying->MS Experimental_Data Experimental Data MP->Experimental_Data BP->Experimental_Data NMR->Experimental_Data IR->Experimental_Data MS->Experimental_Data Comparison Comparative Analysis Experimental_Data->Comparison Literature_Data Literature Values Literature_Data->Comparison

Experimental workflow for the characterization of this compound.

signaling_pathway cluster_stimulus External Stimulus cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response Aromatic_Aldehyde Aromatic Aldehyde (e.g., this compound) MAPKKK MAPKKK Aromatic_Aldehyde->MAPKKK IKK IKK Complex Aromatic_Aldehyde->IKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TF_MAPK Transcription Factors (e.g., AP-1) MAPK->TF_MAPK Activation Gene_Expression Gene Expression (Inflammation, etc.) TF_MAPK->Gene_Expression IκB IκB IKK->IκB Phosphorylation & Degradation NFkB NF-κB TF_NFkB NF-κB (active) NFkB->TF_NFkB Translocation to Nucleus TF_NFkB->Gene_Expression

References

Benchmarking Pentamethylbenzaldehyde in the Synthesis of β-Nitrostyrenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of starting materials is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. This guide provides a comparative analysis of Pentamethylbenzaldehyde's performance in a key synthetic transformation: the Henry (nitroaldol) condensation for the preparation of β-nitrostyrenes. These unsaturated nitro compounds are valuable intermediates in the synthesis of a variety of pharmaceuticals and fine chemicals.

Performance Comparison in the Henry Condensation

The Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is a fundamental tool for the synthesis of β-nitro alcohols, which can be readily dehydrated to yield nitroalkenes. The efficiency of this reaction is significantly influenced by the electronic and steric properties of the aldehyde.

The following table summarizes the performance of various substituted benzaldehydes in the synthesis of their corresponding β-nitrostyrenes, providing a framework for predicting the reactivity of this compound.

AldehydeSubstituentYield (%)Reaction Time (h)Reference
BenzaldehydeH80-83Not Specified[1]
4-Chlorobenzaldehydep-Cl826[2]
4-Methylbenzaldehydep-CH₃786[2]
2-Chlorobenzaldehydeo-Cl516[2]
2,4-Dichlorobenzaldehyde2,4-diCl626[2]
This compound 2,3,4,5,6-pentaCH₃ Predicted: Low Predicted: Prolonged N/A

Note on this compound: Due to the significant steric hindrance caused by the five methyl groups on the benzene ring, it is anticipated that the reaction rate for this compound in the Henry condensation would be considerably slower, leading to lower yields under standard conditions compared to less substituted benzaldehydes. The bulky pentamethylphenyl group would impede the approach of the nitromethane anion to the carbonyl carbon.

Experimental Protocols

A general procedure for the synthesis of β-nitrostyrenes via the Henry condensation is provided below. This protocol can be adapted for various substituted benzaldehydes.

General Synthesis of β-Nitrostyrenes

Materials:

  • Substituted Benzaldehyde (1 eq)

  • Nitromethane (6.9 eq)

  • Ammonium acetate (2.4 eq)

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Sodium hydroxide (NaOH) solution (2M)

Procedure:

  • To a solution of ammonium acetate in acetic acid, add nitromethane followed by the substituted aldehyde.

  • Reflux the reaction mixture for six hours at 100°C.

  • Cool the mixture to room temperature and stir overnight.

  • Pour the resulting solution into ice water and adjust the pH to 7 with a 2M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel.[2]

Visualizing the Synthesis and a Comparative Rationale

To further illustrate the synthetic process and the factors influencing the reactivity of this compound, the following diagrams are provided.

Experimental_Workflow General Workflow for β-Nitrostyrene Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product Aldehyde Substituted Benzaldehyde Reflux Reflux at 100°C (6 hours) Aldehyde->Reflux Nitromethane Nitromethane Nitromethane->Reflux Catalyst Ammonium Acetate in Acetic Acid Catalyst->Reflux Quench Pour into Ice Water & Neutralize Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Product β-Nitrostyrene Dry->Product Henry_Condensation_Mechanism Mechanism of the Henry Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Nitromethane CH₃NO₂ Enolate ⁻CH₂NO₂ (Nitronate Anion) Nitromethane->Enolate Deprotonation Base Base (B:) Base->Enolate Alkoxide Ar-CH(O⁻)-CH₂NO₂ Enolate->Alkoxide Attack on Carbonyl Aldehyde Ar-CHO Aldehyde->Alkoxide Nitroalcohol Ar-CH(OH)-CH₂NO₂ (β-Nitro Alcohol) Alkoxide->Nitroalcohol Protonation ProtonSource BH⁺ ProtonSource->Nitroalcohol Nitrostyrene Ar-CH=CHNO₂ (β-Nitrostyrene) Nitroalcohol->Nitrostyrene Elimination Heat Heat (-H₂O) Heat->Nitrostyrene Steric_Hindrance_Comparison Comparative Reactivity in Henry Condensation cluster_pentamethyl This compound cluster_unsubstituted Benzaldehyde PMB Pentamethyl- benzaldehyde PMB_steric High Steric Hindrance PMB->PMB_steric has PMB_reactivity Lower Reactivity (Slower Rate, Lower Yield) PMB_steric->PMB_reactivity leads to Comparison Comparison of Reactivity PMB_reactivity->Comparison B Benzaldehyde B_steric Low Steric Hindrance B->B_steric has B_reactivity Higher Reactivity (Faster Rate, Higher Yield) B_steric->B_reactivity leads to B_reactivity->Comparison

References

Safety Operating Guide

Proper Disposal of Pentamethylbenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of pentamethylbenzaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information, procedural steps, and safety protocols for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these procedures is vital to mitigate risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Hazard Information

This compound is a combustible liquid that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Some safety data sheets also indicate that it may be harmful to aquatic life. Before handling, it is crucial to be familiar with the associated hazards and necessary safety precautions.

Quantitative Data and Hazard Summary

ParameterValueSource/Regulation
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH227: Combustible liquid[1][2]
Flash Point 71 °C - 80 °C (159.8 °F - 176 °F)[3][4]
RCRA Waste Code Not specifically listed. Waste must be characterized to determine if it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). Based on its flash point being above 60°C, it does not typically meet the criteria for an ignitable waste (D001). However, it must be disposed of as hazardous waste through a licensed disposal facility.Resource Conservation and Recovery Act (RCRA)
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[4]

Experimental Protocol for Disposal

The primary method for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service. Do not discharge down the drain or into the environment.

1. Personal Protective Equipment (PPE)

  • Gloves: Wear nitrile or other chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A standard laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: If working in an area with poor ventilation or when vapors/aerosols may be generated, use a respirator with an appropriate organic vapor cartridge.

2. Waste Collection and Segregation

  • Unused/Expired Reagent: Keep the chemical in its original container if possible. If not, use a compatible, clearly labeled, and tightly sealed waste container.

  • Contaminated Materials: Collect any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, in a designated solid chemical waste container. This may require double-bagging before placing it in a labeled pail.

  • Solutions: Collect aqueous or solvent solutions containing this compound in a designated liquid hazardous waste container.

3. Waste Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and composition of the waste.

    • The date the waste was first added to the container.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Keep containers tightly closed except when adding waste.

    • Ensure liquid waste containers are in secondary containment to prevent spills.

    • Segregate this compound waste from incompatible materials.

4. Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide an accurate description of the waste, including its composition and volume.

5. Spill Response Protocol

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, dry earth, or vermiculite.

    • Collect the absorbed material using a spark-proof tool and place it in a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response team (e.g., EHS).

    • Prevent the spill from spreading or entering drains.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe waste_type Determine Waste Type ppe->waste_type liquid Liquid Waste (Solutions) waste_type->liquid solid Solid Waste (Contaminated Materials) waste_type->solid unused Unused/Expired Reagent waste_type->unused collect_liquid Collect in Designated Liquid Waste Container liquid->collect_liquid collect_solid Collect in Designated Solid Waste Container solid->collect_solid collect_unused Keep in Original or Compatible Container unused->collect_unused label_waste Label Container as 'Hazardous Waste' with Contents & Date collect_liquid->label_waste collect_solid->label_waste collect_unused->label_waste store_waste Store in Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end Proper Disposal Complete pickup->end spill Spill Occurs small_spill Small Spill spill->small_spill Minor large_spill Large Spill spill->large_spill Major absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect_spill Collect and Containerize as Hazardous Waste absorb->collect_spill contact_emergency Contact Emergency Response evacuate->contact_emergency

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.